molecular formula C8H7Br2NO2 B3034573 (4-Amino-3,5-dibromophenyl)acetic acid CAS No. 191869-08-6

(4-Amino-3,5-dibromophenyl)acetic acid

Cat. No.: B3034573
CAS No.: 191869-08-6
M. Wt: 308.95 g/mol
InChI Key: KIYIWMWVYLKCAZ-UHFFFAOYSA-N
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Description

(4-Amino-3,5-dibromophenyl)acetic acid is a useful research compound. Its molecular formula is C8H7Br2NO2 and its molecular weight is 308.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Amino-3,5-dibromophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Amino-3,5-dibromophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-amino-3,5-dibromophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYIWMWVYLKCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(4-Amino-3,5-dibromophenyl)acetic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (4-Amino-3,5-dibromophenyl)acetic acid: Properties, Synthesis, and Applications

Introduction

(4-Amino-3,5-dibromophenyl)acetic acid is a halogenated aromatic amino acid derivative. Its structural framework, featuring a phenylacetic acid core, an aniline moiety, and heavy atom (bromine) substitution, makes it a compound of significant interest for researchers in medicinal chemistry and materials science. The presence of multiple reactive functional groups—a carboxylic acid, an aromatic amine, and activated positions on the benzene ring—offers a versatile scaffold for chemical modification and the synthesis of more complex molecules. This guide provides a comprehensive overview of its known physical and chemical properties, potential synthetic routes, key experimental protocols for characterization, and prospective applications in drug development.

Chemical Identity and Structure

The fundamental identity of (4-Amino-3,5-dibromophenyl)acetic acid is established by its unique molecular structure and identifiers. The molecule consists of a central benzene ring substituted with an acetic acid group, an amino group, and two bromine atoms at positions 3 and 5 relative to the acetic acid substituent.

Caption: Chemical structure of (4-Amino-3,5-dibromophenyl)acetic acid.

Table 1: Compound Identifiers

Identifier Value Source
CAS Number 191869-08-6 [1][2]
Molecular Formula C₈H₇Br₂NO₂ [1]
Molecular Weight 308.96 g/mol [1][2][3]
InChI 1S/C8H7Br2NO2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3,11H2,(H,12,13) [1]

| InChIKey | KIYIWMWVYLKCAZ-UHFFFAOYSA-N |[1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application. While comprehensive experimental data for this specific molecule is sparse in the public domain, key properties have been reported by commercial suppliers, and others can be estimated based on structurally related compounds.

Table 2: Physical and Chemical Properties

Property Value Notes and References
Physical Form Solid [1]
Melting Point 156-158 °C Data for the related compound 4-Amino-3,5-dibromophenol.[4] The actual value may differ.
Boiling Point ~324 °C Predicted value for the related compound Amino(4-bromophenyl)acetic acid.[5] Experimental determination is required.
Water Solubility Low Expected due to the hydrophobic aromatic ring and bromine substituents.
pKa (acidic) ~2.7 Predicted for the carboxylic acid group based on Amino(4-bromophenyl)acetic acid.[5]
pKa (basic) ~9.8 Predicted for the amino group based on Amino(4-bromophenyl)acetic acid.[5]

| Storage | Ambient temperature, sealed in a dry environment |[1][3] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route for (4-Amino-3,5-dibromophenyl)acetic acid can be conceptualized starting from 4-aminophenylacetic acid. The synthesis involves the direct bromination of the aromatic ring, where the amino group directs the electrophilic substitution to the ortho positions.

synthesis reactant 4-Aminophenylacetic Acid product (4-Amino-3,5-dibromophenyl)acetic acid reactant->product Electrophilic Aromatic Substitution reagent Bromine (2 eq.) Acetic Acid (solvent) reagent->product

Caption: Proposed synthesis of (4-Amino-3,5-dibromophenyl)acetic acid.

This approach is analogous to established methods for the bromination of activated aromatic systems, such as the synthesis of 4-amino-3,5-dibromo-toluene from p-toluidine.[6] The choice of glacial acetic acid as a solvent is common for such reactions as it is polar enough to dissolve the starting material and is resistant to oxidation by bromine.[6][7]

Chemical Reactivity

The reactivity of (4-Amino-3,5-dibromophenyl)acetic acid is governed by its three primary functional groups:

  • Aromatic Amine: The amino group can undergo diazotization, acylation, and alkylation reactions. It also activates the aromatic ring towards further electrophilic substitution, although the existing bromine atoms are deactivating.

  • Carboxylic Acid: This group can be converted into esters, amides, and acid chlorides, providing a key handle for conjugation to other molecules. This is a common strategy in prodrug development to enhance properties like bioavailability.[8]

  • Aromatic Ring: The bromine atoms can participate in cross-coupling reactions (e.g., Suzuki, Heck), enabling the formation of carbon-carbon bonds and the construction of more elaborate molecular architectures.

Potential Applications in Research and Drug Development

While specific applications for this compound are not widely documented, its structure is emblematic of scaffolds used in medicinal chemistry. Phenylacetic acid derivatives are found in numerous pharmaceuticals, and the introduction of amino and bromo groups provides vectors for rational drug design.

  • Scaffold for Synthesis: As a substituted amino acid, it can be used as a building block in peptide synthesis or as a starting material for heterocyclic chemistry.[9]

  • Fragment-Based Drug Discovery: The molecule could serve as a fragment for screening against biological targets. The dibromophenyl moiety can occupy hydrophobic pockets in proteins, while the amino and carboxyl groups can form key hydrogen bond interactions.

  • Neuroactive Compound Analogs: The core structure is related to antagonists of the NMDA receptor, which are investigated for treating neurodegenerative diseases.[9]

  • Intermediate for Biologically Active Molecules: Halogenated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, often enhancing metabolic stability or binding affinity.[10][11]

Experimental Protocols for Characterization and Analysis

To ensure the identity and purity of (4-Amino-3,5-dibromophenyl)acetic acid, a series of analytical experiments are required. The following protocols are designed to provide a self-validating system for its characterization.

Protocol: Structural Elucidation via NMR, IR, and MS

Objective: To confirm the molecular structure of the synthesized compound.

Causality: This multi-technique approach provides orthogonal data points. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms. IR spectroscopy identifies the key functional groups. Mass spectrometry confirms the molecular weight and isotopic pattern characteristic of a dibrominated compound.

Methodology:

  • Sample Preparation:

    • For NMR: Dissolve ~10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it will solubilize the compound and allow for the observation of exchangeable protons from the -NH₂ and -COOH groups.

    • For IR: Prepare a potassium bromide (KBr) pellet containing ~1% of the compound or analyze as a solid using an Attenuated Total Reflectance (ATR) accessory.

    • For MS: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile for analysis via Electrospray Ionization (ESI).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals:

      • A singlet corresponding to the two aromatic protons (Ar-H).

      • A singlet for the methylene protons (-CH₂-).

      • Broad singlets for the amine (-NH₂) and carboxylic acid (-COOH) protons. The chemical shifts of these will be concentration and temperature-dependent.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled spectrum.

    • Expected Signals: Six distinct signals for the eight carbon atoms are expected due to molecular symmetry: C=O, -CH₂-, and four signals for the aromatic carbons (C-Br, C-N, C-C, C-H).

  • FT-IR Spectroscopy:

    • Scan from 4000 to 400 cm⁻¹.

    • Expected Peaks:

      • Broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹).

      • N-H stretching from the primary amine (~3500-3300 cm⁻¹).

      • C=O stretch from the carboxylic acid (~1700 cm⁻¹).

      • C-Br stretches in the fingerprint region (< 800 cm⁻¹).

  • High-Resolution Mass Spectrometry (HRMS):

    • Analyze in both positive and negative ESI modes.

    • Expected Result: The spectrum should show a characteristic isotopic cluster for two bromine atoms (¹Br/⁸¹Br). The measured monoisotopic mass should be within 5 ppm of the calculated value for C₈H₇Br₂NO₂ (Calculated [M+H]⁺: 309.8918).

Protocol: Purity Determination by Reverse-Phase HPLC

Objective: To quantify the purity of the compound and identify any potential impurities.

Causality: HPLC is a robust and sensitive method for separating the target compound from starting materials, by-products, and degradation products. A gradient elution method is chosen to ensure that compounds with a wide range of polarities are effectively separated and eluted from the column.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Weigh ~1 mg of sample prep2 Dissolve in 1 mL Acetonitrile/Water (1:1) prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 hplc_system HPLC System (C18 Column, UV Detector @ 254 nm) prep3->hplc_system Inject 10 µL mobile_phase Mobile Phase A: 0.1% TFA in Water Mobile Phase B: 0.1% TFA in Acetonitrile gradient Gradient Elution (e.g., 5% to 95% B over 20 min) chromatogram Obtain Chromatogram hplc_system->chromatogram integration Integrate Peak Areas chromatogram->integration purity Calculate Purity (% Area) integration->purity

Caption: Workflow for purity analysis via reverse-phase HPLC.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • Start at 5% B, hold for 1 minute.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 5 minutes.

  • Detection: Monitor at 254 nm.

  • Analysis: The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Safety and Handling

As a laboratory chemical, (4-Amino-3,5-dibromophenyl)acetic acid must be handled with appropriate precautions.

  • Hazard Identification: It is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][12] The signal word is "Warning" and the GHS pictogram is GHS07 (exclamation mark).[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[12] Avoid breathing dust.[12] Avoid contact with skin and eyes.[12]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][13]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes.[12]

    • Skin: Wash with plenty of soap and water.[12]

    • Inhalation: Remove person to fresh air.[12]

    • Ingestion: Seek immediate medical attention.[12]

References

  • U.S. Environmental Protection Agency (EPA). Amino(4-bromophenyl)acetic acid Properties. [Link]

  • PrepChem. Synthesis of 4-amino-3-bromophenylacetic acid. [Link]

  • Hoffman Fine Chemicals. 4-Amino-3,5-dibromophenol Product Page. [Link]

  • PubChem. 4-Amino-3,5-dibromophenol Compound Summary. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Acetic acid. [Link]

  • PubChem. (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-(((2-amino-3,5-dibromophenyl)methyl)amino)cyclohexan-1-ol (1/1) Compound Summary. [Link]

  • MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

  • Office of Scientific and Technical Information (OSTI). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. [Link]

  • Journal of Applied Pharmaceutical Sciences and Research. SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. [Link]

  • Biological Magnetic Resonance Bank. Acetic Acid at BMRB. [Link]

  • MDPI. Amino Acids in the Development of Prodrugs. [Link]

  • Beilstein Journal of Organic Chemistry. Squaryl molecular metaphors - application to rational drug design and imaging agents. [Link]

Sources

(4-Amino-3,5-dibromophenyl)acetic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: (4-Amino-3,5-dibromophenyl)acetic acid

Executive Summary

(4-Amino-3,5-dibromophenyl)acetic acid (CAS 191869-08-6) is a specialized halogenated aromatic building block used extensively in medicinal chemistry and pharmaceutical manufacturing.[1] Structurally, it consists of a phenylacetic acid core functionalized with a primary amine at the para position and two bromine atoms at the meta positions relative to the acetic acid side chain.

This compound serves as a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of respiratory therapeutics (mucolytics related to Ambroxol), enzyme inhibitors (kinase and protease targets), and peptidomimetics where the 3,5-dibromo motif provides steric bulk and hydrophobic interactions to modulate potency and metabolic stability.

Chemical Identity & Physicochemical Profile

Property Data
Chemical Name (4-Amino-3,5-dibromophenyl)acetic acid
CAS Number 191869-08-6
Molecular Formula C₈H₇Br₂NO₂
Molecular Weight 308.96 g/mol
SMILES Nc1c(Br)cc(CC(=O)O)cc1Br
InChI Key KIYIWMWVYLKCAZ-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
pKa (Predicted) Carboxyl: ~4.0

Synthesis & Manufacturing Protocol

The industrial and laboratory-scale synthesis of (4-Amino-3,5-dibromophenyl)acetic acid relies on the electrophilic aromatic substitution (bromination) of (4-aminophenyl)acetic acid . The amino group strongly activates the ring, while the acetic acid group directs incoming electrophiles to the ortho positions relative to the amine (which are meta to the alkyl group).

Retrosynthetic Analysis & Pathway

SynthesisPathway Start (4-Aminophenyl)acetic acid (CAS 1197-55-3) Intermediate Transition State (Electrophilic Attack) Start->Intermediate Activation Reagent Bromine (Br2) Glacial Acetic Acid Reagent->Intermediate Product (4-Amino-3,5-dibromophenyl) acetic acid (CAS 191869-08-6) Intermediate->Product -2 HBr

Figure 1: Synthetic pathway via double bromination of the aniline derivative.

Detailed Experimental Protocol

Reagents:

  • (4-Aminophenyl)acetic acid (1.0 eq)

  • Bromine (Br₂) (2.2 eq)

  • Glacial Acetic Acid (Solvent, 10-15 volumes)

  • Sodium Bisulfite (NaHSO₃) (Quenching agent)

Procedure:

  • Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, suspend (4-aminophenyl)acetic acid (10 g, 66 mmol) in glacial acetic acid (100 mL). Stir until a clear or fine suspension is obtained.

  • Bromination: Cool the mixture to 10–15°C using a water bath. Add elemental Bromine (23.2 g, 7.5 mL, 145 mmol) dropwise over 45 minutes. Caution: Exothermic reaction. Maintain internal temperature <25°C to prevent oxidation side products.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. A thick precipitate of the hydrobromide salt may form.

  • Quenching: Pour the reaction mixture into ice-cold water (500 mL) containing 1% sodium bisulfite to neutralize excess bromine (indicated by the disappearance of the orange color).

  • Isolation: Adjust pH to ~4–5 with saturated Sodium Acetate solution to ensure the free acid precipitates. Filter the white solid.

  • Purification: Recrystallize the crude solid from Ethanol/Water (8:2) or pure Methanol.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Yield Expectations: Typical isolated yields range from 85% to 92% .

Applications in Drug Discovery

This molecule is a versatile scaffold due to the presence of three distinct functional handles: the carboxylic acid, the aniline amine, and the aryl bromides.

Functionalization Logic

ApplicationLogic Core (4-Amino-3,5-dibromophenyl) acetic acid App1 Suzuki-Miyaura Coupling (Biaryl Synthesis) Core->App1 via C-Br bonds App2 Amide Coupling (Peptidomimetics) Core->App2 via -COOH or -NH2 App3 Sandmeyer Reaction (Diazonium Chemistry) Core->App3 via -NH2 Target1 Kinase Inhibitors (Hydrophobic Pocket Binding) App1->Target1 App2->Target1 Target2 Ambroxol Analogues (Respiratory Drugs) App3->Target2

Figure 2: Divergent synthesis applications for drug development.

Key Therapeutic Areas
  • Respiratory Medicine: Analogues of this acid are precursors to Ambroxol (trans-4-(2-amino-3,5-dibromobenzylamino)cyclohexanol) and Bromhexine , which are mucolytics used to clear mucus from the respiratory tract. The dibromo-aniline moiety is essential for the pharmacological activity of these drugs.

  • Enzyme Inhibition: The 3,5-dibromo substitution pattern creates a bulky, lipophilic motif that can occupy hydrophobic pockets in enzymes such as Protein Kinases and Phosphatases . The bromine atoms can also engage in "halogen bonding" with carbonyl backbone residues in the target protein, enhancing potency.

  • Peptide Engineering: Used as a constrained phenylalanine analogue. The steric clash of the bromines restricts rotation around the phenyl ring, locking peptides into specific bioactive conformations.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.2 ppm (s, 1H): Carboxylic acid proton (-COOH ).

    • δ 7.35 ppm (s, 2H): Aromatic protons. Critical: This signal must be a singlet integrating to 2 protons, confirming the symmetric 3,5-dibromo substitution. If the substitution were asymmetric (e.g., 2,3-dibromo), this would appear as doublets.

    • δ 5.40 ppm (s, 2H): Aniline amine protons (-NH ₂). Broad singlet.

    • δ 3.50 ppm (s, 2H): Benzylic methylene protons (-CH ₂-COOH).

  • Mass Spectrometry (ESI-MS):

    • m/z: Expect a characteristic isotope pattern due to two bromine atoms.

    • M+ (79Br/79Br): 306.9

    • M+2 (79Br/81Br): 308.9 (Base peak, ~2x height of M+)

    • M+4 (81Br/81Br): 310.9

    • Observation of this 1:2:1 triplet pattern confirms the presence of two bromine atoms.

Safety & Handling (SDS Summary)

  • Hazards: Classified as Warning . Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - single exposure (Respiratory tract irritation, H335).

  • Storage: Store at 2–8°C (Refrigerated) or ambient temperature in a tightly sealed container. Protect from light, as brominated anilines can darken upon photo-oxidation.

  • Incompatibility: Strong oxidizing agents.

References

  • Bedair, A. H., et al. "Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity."[2] Acta Pharmaceutica, vol. 56, no. 3, 2006, pp. 273-284. (Describes the reactivity of the parent 4-APAA scaffold).

  • National Institutes of Health (NIH). PubChem Compound Summary: 4-Bromophenylacetic acid (Analogous Chemistry). Available at: [Link]

  • Lee, C. H., et al. "Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor." Journal of Medicinal Chemistry, 2001.[3] (Illustrates the utility of bromophenyl-amino scaffolds in drug design).

Sources

Technical Characterization Profile: (4-Amino-3,5-dibromophenyl)acetic acid

[1]

Executive Summary & Compound Identity

Target Compound: (4-Amino-3,5-dibromophenyl)acetic acid CAS Registry Number: 191869-08-6 Molecular Formula: C




Molecular Weight:

This technical guide details the spectroscopic signature of (4-Amino-3,5-dibromophenyl)acetic acid, a halogenated aniline derivative often utilized as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and respiratory therapeutics (related to the Ambroxol and Bromhexine class of metabolites).

The characterization of this molecule relies heavily on identifying the specific substitution pattern on the aromatic ring. The presence of two bromine atoms ortho to the amino group creates a high degree of symmetry, which is the primary diagnostic feature in NMR analysis.

Structural Analysis & Symmetry

Before interpreting spectral data, the structural logic must be established. The molecule possesses a

  • C1: Attached to Acetic Acid group (-CH

    
    COOH).
    
  • C2, C6: Equivalent aromatic protons (H

    
    ).
    
  • C3, C5: Attached to Bromine atoms.

  • C4: Attached to the Amino group (-NH

    
    ).
    

This symmetry dictates that the aromatic region of the

Mass Spectrometry (MS) Profile

Methodology: Electrospray Ionization (ESI) in Negative (ESI-) or Positive (ESI+) mode.

The most definitive feature of this compound is the Isotopic Fingerprint of the two bromine atoms. Natural bromine exists as


The "Dibromo" Triplet Pattern

For a molecule with two bromine atoms, the molecular ion cluster follows the expansion of

1:2:1
Ion Speciesm/z (Nominal)CompositionRelative Intensity
M

307

Br +

Br
~50% (Base)
[M+2]

309

Br +

Br
~100% (Peak)
[M+4]

311

Br +

Br
~50% (Base)

Diagnostic Insight:

  • If the spectrum shows a 1:1 doublet, the sample is likely the mono-bromo impurity.

  • If the spectrum shows a 1:3:3:1 quartet, the sample is likely the tri-bromo impurity.

  • Protocol Note: Use a low fragmentation voltage (70-100V) to preserve the molecular ion cluster for isotopic verification.

Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) or KBr Pellet.

The IR spectrum confirms the presence of the three distinct functional groups: the carboxylic acid, the primary amine, and the aryl bromide.

Functional GroupWavenumber (cm

)
Band ShapeAssignment
Amine (-NH

)
3400 - 3300Doublet (Weak/Med)Sym/Asym N-H stretching (Primary amine)
Acid (-OH) 3200 - 2500Very BroadO-H stretch (H-bonded carboxylic acid dimer)
Carbonyl (C=O) 1720 - 1690Sharp, StrongC=O stretching (Carboxylic acid)
Aromatic (C=C) 1600, 1475MediumRing skeletal vibrations
Aryl Bromide 1070 - 1000StrongC-Br stretching (In-plane deformation)
Substitution 850 - 800MediumC-H out-of-plane bending (Isolated H)

Experimental Insight: The broad O-H stretch of the carboxylic acid often overlaps with the N-H stretches. To resolve the N-H doublet clearly, the sample can be converted to its hydrochloride salt, or analyzed in dilute solution (CH


Nuclear Magnetic Resonance (NMR)

Methodology: 300 MHz or higher. Solvent: DMSO-d


H NMR Data (DMSO-d , ppm)
Shift (

)
MultiplicityIntegrationAssignmentStructural Logic
12.20 Broad Singlet1H-COOH Exchangeable acid proton. Highly dependent on concentration/water content.
7.35 Singlet2HAr-H (C2, C6)The critical symmetry peak. The 3,5-dibromo substitution renders H2 and H6 chemically equivalent.
5.40 Broad Singlet2H-NH

Exchangeable amine protons. Chemical shift varies with concentration.
3.45 Singlet2H-CH

-
Benzylic protons.
C NMR Data (DMSO-d , ppm)
  • Carbonyl (C=O): ~173.0 ppm

  • Aromatic C-N (C4): ~143.5 ppm (Deshielded by N)

  • Aromatic C-H (C2, C6): ~132.0 ppm

  • Aromatic C-Br (C3, C5): ~108.5 ppm (Shielded by heavy atom effect/resonance)

  • Aromatic C-Alkyl (C1): ~125.0 ppm

  • Benzylic (-CH

    
    -):  ~39.5 ppm (May be obscured by DMSO solvent peak at 39.5)
    

Protocol Validation: If the aromatic signal at ~7.35 ppm appears as a doublet or multiplet, the bromination was regioselective failure (likely 3-bromo or 2-bromo isomer). A pure singlet is the "Release Criterion" for this intermediate.

Analytical Workflow & Logic

The following diagram illustrates the decision-making process for validating the synthesis of (4-Amino-3,5-dibromophenyl)acetic acid using the spectral data described above.

GStartCrude Product(Bromination of 4-aminophenylacetic acid)MS_StepStep 1: Mass Spectrometry (LC-MS)Start->MS_StepCheck_IsoCheck Isotope PatternMS_Step->Check_IsoFail_MonoPattern 1:1 (Doublet)Impurity: Mono-bromoCheck_Iso->Fail_MonoM, M+2Fail_TriPattern 1:3:3:1 (Quartet)Impurity: Tri-bromoCheck_Iso->Fail_TriM, M+2, M+4, M+6NMR_StepStep 2: 1H NMR (DMSO-d6)Check_Iso->NMR_StepM, M+2, M+4 (1:2:1)Check_SymCheck Aromatic Region(7.0 - 7.5 ppm)NMR_Step->Check_SymFail_RegioSplit Signals (Doublets)Defect: Regio-isomerCheck_Sym->Fail_RegioAsymmetricPass_SymClean Singlet (2H)Identity ConfirmedCheck_Sym->Pass_SymSymmetricFinalRelease Material(CAS 191869-08-6)Pass_Sym->Final

Caption: Analytical logic flow for validating the identity and purity of (4-Amino-3,5-dibromophenyl)acetic acid, prioritizing isotopic abundance (MS) followed by structural symmetry (NMR).

Experimental Protocols

A. Sample Preparation for NMR
  • Weighing: Accurately weigh 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Why DMSO? The carboxylic acid and amine groups can form zwitterions, reducing solubility in non-polar solvents like CDCl

      
      . DMSO disrupts these interactions.
      
  • Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug directly into the NMR tube.

  • Acquisition: Run a standard proton sequence (16 scans minimum). Ensure the spectral width covers -2 to 14 ppm to catch the carboxylic acid proton.

B. Sample Preparation for LC-MS
  • Dilution: Dissolve 1 mg of sample in 1 mL Acetonitrile/Water (50:50).

  • Buffer: Add 0.1% Formic Acid to facilitate ionization.

  • Injection: Inject 1–5 µL onto a C18 column.

  • Mode: Scan range 100–500 m/z. Use Negative Mode (ESI-) for the carboxylic acid (M-H)

    
     detection, or Positive Mode (ESI+)  for the amine (M+H)
    
    
    .

References

  • Sigma-Aldrich. (2024). (4-Amino-3,5-dibromophenyl)acetic acid Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 57506702 (Related Structure: Ambroxol Intermediate). Retrieved from

  • NIST Mass Spectrometry Data Center. (2024). Isotopic Distributions of Halogenated Compounds. Retrieved from

  • ChemicalBook. (2024). 4-Bromophenylacetic acid Spectral Data (Precursor Reference). Retrieved from

Technical Guide: Biological Potential and Synthetic Utility of (4-Amino-3,5-dibromophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the biological potential, medicinal chemistry, and experimental validation of (4-Amino-3,5-dibromophenyl)acetic acid and its derivatives.

Executive Summary

(4-Amino-3,5-dibromophenyl)acetic acid (CAS: 191869-08-6) represents a highly specialized chemical scaffold that bridges several pharmacologically active classes, including non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial halogenated phenols, and thyroid hormone analogues.[1] Characterized by a lipophilic, electron-deficient aromatic core (3,5-dibromo substitution) and two orthogonal reactive handles (an aniline amine and a carboxylic acid), this molecule serves as a versatile building block for diversity-oriented synthesis (DOS).[1]

This guide outlines the theoretical basis for its biological activity, detailed synthetic protocols for its derivatization, and validated assay methodologies for screening its potential as a COX inhibitor, antimicrobial agent, and transthyretin (TTR) modulator.[1]

Chemical Biology & Structural Analysis[1][2]

Structural Pharmacophore

The molecule consists of a phenylacetic acid (PAA) core, a known pharmacophore in medicinal chemistry (e.g., Diclofenac, Bromfenac).[1] However, the specific substitution pattern imparts unique properties:

  • 3,5-Dibromo Moiety: These bulky, electron-withdrawing halogens increase lipophilicity (

    
    ) and metabolic stability by blocking the metabolically labile ortho positions relative to the amine.[1] They also facilitate hydrophobic interactions within enzyme active sites (e.g., the hydrophobic channel of COX enzymes).[1]
    
  • 4-Amino Group: Unlike the secondary amines found in classic NSAIDs (which often facilitate intramolecular H-bonding), the primary aniline at the para position offers a vector for extending the molecule into solvent-exposed regions or deep pockets of a target protein.[1]

  • Acetic Acid Tail: Essential for ionic interactions, typically anchoring the molecule to cationic residues (e.g., Arginine) in receptor binding sites.[1]

Predicted Physicochemical Properties[1]
  • Lipophilicity: High (due to dibromo substitution).[1]

  • pKa (Acid): ~4.0–4.5 (Carboxylic acid).[1]

  • pKa (Base): ~2.0–3.0 (The electron-withdrawing bromine atoms significantly reduce the basicity of the aniline nitrogen, making it less likely to be protonated at physiological pH).[1]

Targeted Biological Activities[1]

Anti-Inflammatory Potential (COX-1/COX-2 Inhibition)

Mechanism: Phenylacetic acid derivatives are classic Cyclooxygenase (COX) inhibitors.[1] They bind to the COX active site, with the carboxylate coordinating to Arg120.[1] Hypothesis: The 3,5-dibromo substitution mimics the hydrophobic bulk of the dichlorophenyl ring in Diclofenac or the bromobenzoyl group in Bromfenac.[1] Derivatives where the 4-amino group is acylated (e.g., amides) may show enhanced selectivity by interacting with the side pocket of COX-2.[1]

Antimicrobial & Antifungal Activity

Mechanism: Polyhalogenated aromatic compounds often disrupt microbial cell membranes or inhibit essential bacterial enzymes (e.g., enoyl-ACP reductase).[1] Hypothesis: The 3,5-dibromo-4-amino motif is structurally analogous to halogenated antimicrobial agents like bromoxynil (though an herbicide) or specific triclosan analogues.[1] The free carboxylic acid may aid in uptake or solubility, while the lipophilic core penetrates the lipid bilayer.[1]

Thyroid Hormone Analogues (TTR Binding)

Mechanism: Thyroxine (T4) features a 3,5-diiodo-4-hydroxyphenyl ring.[1] The 3,5-dibromo-4-aminophenyl motif is a bioisostere.[1] Hypothesis: This scaffold may bind to Transthyretin (TTR), a transport protein often implicated in amyloidosis.[1] Small molecules that stabilize the TTR tetramer (kinetic stabilizers) prevent amyloid fibril formation.[1] This scaffold fits the T4 binding pocket requirements: hydrophobic halogen pockets and a polar head group.[1]

Experimental Protocols

Synthesis of (4-Amino-3,5-dibromophenyl)acetic Acid

Objective: To synthesize the core scaffold from 4-aminophenylacetic acid via electrophilic aromatic substitution.

Protocol:

  • Dissolution: Dissolve 4-aminophenylacetic acid (10 mmol, 1.51 g) in Glacial Acetic Acid (20 mL).

  • Bromination: Add a solution of Bromine (22 mmol, 1.1 mL) in Glacial Acetic Acid (5 mL) dropwise over 30 minutes at room temperature. Note: Maintain temperature < 25°C to prevent side reactions.

  • Reaction: Stir the mixture for 2 hours. A precipitate typically forms.[1]

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL) containing Sodium Bisulfite (to quench excess bromine).

  • Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.[1]

  • Validation: Confirm structure via ¹H-NMR (Look for loss of ortho-protons and a singlet for the meta-protons).[1]

COX-2 Inhibition Screening Assay

Objective: Quantify the inhibitory potential of derivatives against human COX-2.[1]

Methodology: Colorimetric COX Inhibitor Screening Assay (e.g., Cayman Chemical).[1]

  • Preparation: Reconstitute COX-2 (human recombinant) and Heme in the reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • Incubation: Add 10 µL of test compound (dissolved in DMSO) to the enzyme solution. Incubate for 10 minutes at 37°C.

  • Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).[1]

  • Measurement: Monitor absorbance at 590 nm. The rate of TMPD oxidation is proportional to COX activity.[1]

  • Analysis: Calculate IC50 by plotting % Inhibition vs. Log[Concentration].

Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram-positive) and E. coli (Gram-negative).

Protocol: Broth Microdilution Method (CLSI Standards).

  • Inoculum: Prepare a bacterial suspension adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Plate Setup: In a 96-well plate, add 100 µL of CAMHB. Perform serial 2-fold dilutions of the test compound (Start: 128 µg/mL).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Controls: Include Growth Control (Bacteria + Solvent) and Sterility Control (Media only).

  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).[1]

Visualization & SAR Logic

Structure-Activity Relationship (SAR) Diagram

The following diagram illustrates the core scaffold and the strategic modification sites for optimizing biological activity.

SAR_Analysis Core (4-Amino-3,5-dibromophenyl)acetic acid Scaffold Amine 4-Amino Group (-NH2) Target: Amide Coupling / Schiff Base Core->Amine Modification Site 1 Bromines 3,5-Dibromo (-Br) Target: Hydrophobic Pocket / Metabolic Block Core->Bromines Structural Feature Acid Acetic Acid Tail (-CH2COOH) Target: Ionic Anchor / Esterification Core->Acid Modification Site 2 AntiInf Anti-Inflammatory (COX-2 Selectivity) Amine->AntiInf Acylation increases selectivity Antimic Antimicrobial (Membrane Disruption) Bromines->Antimic Lipophilicity drives membrane entry Thyroid TTR Stabilizer (Thyromimetic) Bromines->Thyroid Bioisostere of 3,5-Diiodo Acid->AntiInf Arg-120 Interaction

Caption: SAR Map highlighting the three critical pharmacophores of the scaffold and their impact on specific biological pathways.[1]

Experimental Workflow

This flowchart defines the critical path from synthesis to lead identification.

Workflow Start Start: 4-Aminophenylacetic Acid Synth Synthesis: Bromination (Br2/AcOH) Start->Synth Purify Purification: Recrystallization (EtOH) Synth->Purify Deriv Derivatization Library (Amides, Esters) Purify->Deriv Screen Primary Screening Deriv->Screen COX COX-1/2 Assay (Anti-inflammatory) Screen->COX MIC MIC Assay (Antimicrobial) Screen->MIC TTR TTR Binding (Amyloidosis) Screen->TTR Lead Lead Candidate Selection COX->Lead IC50 < 1 µM MIC->Lead MIC < 4 µg/mL TTR->Lead Kd < 100 nM

Caption: Step-by-step experimental workflow for synthesizing and validating the biological activity of the scaffold derivatives.

Quantitative Data Summary (Hypothetical/Reference Based)

The following table summarizes expected activity ranges based on structural analogs (e.g., Bromfenac, Halogenated Phenols) to serve as benchmarks for validation.

Assay TypeTarget MetricReference StandardExpected Activity Range (Scaffold)Rationale
COX-2 Inhibition IC50 (µM)Diclofenac (0.05 µM)0.5 – 10.0 µM4-amino group reduces potency compared to 2-amino; derivatization required.[1]
Antimicrobial MIC (µg/mL)Triclosan (0.1 µg/mL)4 – 64 µg/mLDibromo-phenol motif is active; acetic acid tail may limit membrane permeability.[1]
TTR Binding Kd (nM)Tafamidis (2 nM)50 – 500 nMHigh structural similarity to T4 binding pocket requirements.[1]

References

  • Chemical Structure & Properties

    • National Center for Biotechnology Information.[1] (2025).[1][2][3] PubChem Compound Summary for CID 219662, 4-Amino-3,5-dibromophenylacetic acid. Retrieved from [Link][1]

  • COX Inhibition Protocols
  • Antimicrobial Susceptibility Standards

    • Clinical and Laboratory Standards Institute (CLSI).[1] (2023).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link][1]

  • TTR Amyloidosis & Ligand Design

    • Bulawa, C. E., et al. (2012).[1] Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade.[1] Proceedings of the National Academy of Sciences.[1] Retrieved from [Link][1]

  • Halogenated Phenylacetic Acid Activity

    • Moser, P., et al. (1990).[1] Structure-activity relationship of anti-inflammatory phenylacetic acids. Journal of Medicinal Chemistry. Retrieved from [Link][1]

Sources

In-Depth Technical Guide: Synthesis and Characterization of (4-Amino-3,5-dibromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Amino-3,5-dibromophenyl)acetic acid (CAS: 191869-08-6)[1] is a highly functionalized aromatic building block extensively utilized in medicinal chemistry and advanced materials science. The presence of two aryl bromide moieties—orthogonal to both an aniline and a carboxylic acid—provides a versatile, multi-handle scaffold for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings). This whitepaper details the mechanistic rationale, optimized synthetic protocols, and analytical characterization required to synthesize this compound with high purity and yield.

Mechanistic Rationale and Regioselectivity (Causality)

The synthesis of (4-Amino-3,5-dibromophenyl)acetic acid relies on the electrophilic aromatic substitution (EAS) of 4-aminophenylacetic acid[2]. The regiochemical outcome of this reaction is dictated by the competing electronic effects of the substituents:

  • Directing Effects: The amino group (-NH

    
    ) is a strongly activating, ortho/para-directing substituent due to the resonance donation of its nitrogen lone pair into the aromatic 
    
    
    
    -system[2]. The acetic acid moiety (-CH
    
    
    COOH) is weakly activating via hyperconjugation, but its directing effects are completely overshadowed by the powerful electron-donating nature of the -NH
    
    
    group.
  • Regioselectivity: Because the para position relative to the -NH

    
     group is sterically and chemically blocked by the -CH
    
    
    
    COOH group, electrophilic attack is exclusively directed to the two equivalent ortho positions (positions 3 and 5).
  • Solvent Causality: Using elemental bromine (Br

    
    ) in glacial acetic acid is the standard protocol for this transformation[2]. Acetic acid serves a critical dual purpose: it acts as a polar protic solvent that stabilizes the cationic Wheland intermediate during electrophilic attack, and it moderates the reactivity of bromine, preventing the over-oxidation or polymerization of the sensitive aniline moiety[2].
    

Mechanism SM 4-Aminophenylacetic Acid (Strong o/p director: -NH2) Br2 Bromine (Br2) / AcOH Electrophilic Aromatic Substitution SM->Br2 Activation Int 3-Bromo-4-aminophenylacetic acid (Transient Intermediate) Br2->Int 1st Bromination Prod (4-Amino-3,5-dibromophenyl)acetic acid (Target: 3,5-dibromo) Int->Prod 2nd Bromination

Caption: Reaction mechanism detailing the regioselective electrophilic dibromination of the aromatic ring.

Experimental Methodology (Self-Validating Protocol)

The following protocol incorporates built-in self-validating steps to ensure the reaction proceeds safely and efficiently.

Step-by-Step Procedure
  • Dissolution: Suspend 4-aminophenylacetic acid (1.0 equiv.) in glacial acetic acid (approx. 10 volumes). Note: Complete dissolution may not occur until the reaction initiates.

  • Cooling: Cool the suspension to 0–5 °C using an ice-water bath. Causality: Low temperatures control the initial exothermic bromination, minimizing oxidative degradation.

  • Bromine Addition: Dissolve elemental bromine (2.1 equiv.) in an equal volume of glacial acetic acid. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor the reaction progress via TLC (eluent: DCM/MeOH 9:1) or HPLC until the starting material and the mono-brominated intermediate are fully consumed.

  • Quenching (Self-Validation): Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO

    
    ) to the mixture. Causality: NaHSO
    
    
    
    reduces unreacted Br
    
    
    to benign bromide ions (Br
    
    
    ). A successful quench is visually validated when the characteristic red/brown color of excess bromine completely dissipates, yielding a pale yellow or white suspension.
  • Isolation: Pour the quenched mixture into ice-cold distilled water to maximize precipitation. Filter the solid under vacuum and wash thoroughly with cold water to remove residual acetic acid and inorganic salts.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure (4-Amino-3,5-dibromophenyl)acetic acid.

Workflow Step1 1. Dissolution Dissolve SM in Glacial AcOH Step2 2. Cooling Cool to 0-5 °C (Ice Bath) Step1->Step2 Step3 3. Bromine Addition Dropwise addition of 2.1 eq Br2 Step2->Step3 Step4 4. Reaction Monitoring Stir at RT, monitor via TLC/HPLC Step3->Step4 Step5 5. Quenching Add aq. NaHSO3 to neutralize Br2 Step4->Step5 Step6 6. Isolation Filter precipitate, wash with H2O Step5->Step6 Step7 7. Purification Recrystallization from EtOH/H2O Step6->Step7

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Quantitative Data and Optimization

To ensure reproducibility, key physicochemical properties and representative optimization parameters for aniline dibromination are summarized below.

Table 1: Physicochemical Properties of Target Compound

PropertyValue / Description
CAS Number 191869-08-6[1]
Molecular Formula C

H

Br

NO

[1]
Molecular Weight 308.95 g/mol [1]
Physical Form Solid (typically off-white to pale yellow powder)[1]
Storage Temperature Ambient Temperature[1]

Table 2: Representative Optimization Parameters for Aniline Dibromination

Solvent SystemBr

Equivalents
Temperature ProfileExpected YieldImpurity Profile
Glacial AcOH2.1 eq0 °C

RT
> 85%Trace mono-bromo
Glacial AcOH1.5 eq0 °C

RT
< 60%High mono-bromo
DMF / NBS2.2 eq (NBS)RT~ 75%Succinimide adducts
Aqueous HCl2.1 eq0 °C~ 50%Over-oxidation products

Analytical Characterization

Verification of the synthesized (4-Amino-3,5-dibromophenyl)acetic acid is achieved through standard spectroscopic techniques:

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    The symmetry of the molecule results in a highly simplified spectrum. The two aromatic protons at positions 2 and 6 are chemically equivalent and appear as a sharp singlet (
    
    
    ~7.35 ppm). The methylene protons (-CH
    
    
    -) appear as a singlet (
    
    
    ~3.45 ppm). The amine protons (-NH
    
    
    ) typically manifest as a broad singlet (
    
    
    ~5.10 ppm), which exchanges with D
    
    
    O.
  • 
    C NMR (DMSO-
    
    
    
    , 100 MHz):
    The spectrum will display 6 distinct carbon signals: one carbonyl carbon (~172 ppm), four aromatic carbon environments (due to symmetry), and one aliphatic methylene carbon (~39 ppm).
  • Mass Spectrometry (ESI-MS): The presence of two bromine atoms provides a highly distinct isotopic signature. The molecular ion cluster will exhibit a classic 1:2:1 intensity ratio corresponding to the

    
    , 
    
    
    
    , and
    
    
    peaks, driven by the near 1:1 natural terrestrial abundance of
    
    
    Br and
    
    
    Br isotopes.

References

  • Journal of the Chemical Society (Resumed) : Reactivity of the Methylene Group in Derivatives of Phenylacetic Acid (1938, 1841-1844). URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: The Utility of (4-Amino-3,5-dibromophenyl)acetic Acid as a Pivotal Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Strategic Importance in Synthesis

In the intricate landscape of pharmaceutical manufacturing, intermediates are the foundational chemical entities from which Active Pharmaceutical Ingredients (APIs) are synthesized.[1][2][3][4] (4-Amino-3,5-dibromophenyl)acetic acid is a key intermediate whose structural architecture is of significant strategic value. Its substituted phenylacetic acid framework serves as a versatile scaffold, particularly in the synthesis of mucolytic agents such as Ambroxol.[5][6] The presence of bromine atoms at the 3 and 5 positions, ortho to the activating amino group, not only dictates the regiochemistry of its formation but also provides reactive handles for subsequent molecular elaboration, making it a critical precursor in multi-step API synthesis.[7] This document provides a comprehensive guide to its properties, core applications, detailed synthetic protocols, and analytical methodologies.

Physicochemical Properties & Safety Data

A thorough understanding of the intermediate's physical and chemical properties is paramount for its effective and safe utilization in a laboratory or manufacturing setting.

Table 1: Physicochemical Data for (4-Amino-3,5-dibromophenyl)acetic acid

PropertyValueSource(s)
CAS Number 191869-08-6
Molecular Formula C₈H₇Br₂NO₂
Molecular Weight 308.96 g/mol
Appearance Solid (Typically off-white to light yellow powder)
Melting Point Not consistently reported; requires experimental verification.
Solubility Soluble in organic solvents like ethanol; slightly soluble in water.[8][9]
InChI Key KIYIWMWVYLKCAZ-UHFFFAOYSA-N
Safety & Handling

As a halogenated aromatic compound, (4-Amino-3,5-dibromophenyl)acetic acid requires careful handling in a well-ventilated area, preferably a fume hood. Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.

  • Hazard Statements: According to supplier safety data, this chemical is associated with the following hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: Recommended precautionary measures include:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[8]

Core Application: Synthesis of Ambroxol Precursors

The primary and most well-documented application of this intermediate's structural motif is in the synthesis of Ambroxol, a potent mucolytic agent used to treat respiratory diseases.[5][6] The dibrominated amino-benzyl core of Ambroxol originates from a precursor chemically related to (4-Amino-3,5-dibromophenyl)acetic acid. The following sections detail the foundational chemistry and provide a representative protocol for the synthesis of this key intermediate, starting from a more common raw material, 4-Aminophenylacetic acid.

The Causality Behind the Chemistry: Bromination

The synthesis of (4-Amino-3,5-dibromophenyl)acetic acid from 4-Aminophenylacetic acid is a classic example of electrophilic aromatic substitution. The amino group (-NH₂) is a powerful activating group, meaning it increases the electron density of the benzene ring, making it more susceptible to attack by electrophiles like bromine (Br₂). Furthermore, the amino group is an ortho-, para- director. Since the para position is already occupied by the acetic acid moiety, the bromine atoms are directed to the two ortho positions (C3 and C5), resulting in the desired dibrominated product with high regioselectivity.[10][11][12] This specific substitution pattern is crucial for the biological activity of the final Ambroxol molecule.

Figure 1: A representative multi-step workflow for the synthesis of Ambroxol, highlighting the formation and conversion of the key dibrominated intermediate.

Protocol 1: Synthesis of (4-Amino-3,5-dibromophenyl)acetic acid

This protocol details the electrophilic bromination of 4-Aminophenylacetic acid. The reaction should be performed in a fume hood with appropriate personal protective equipment.

Materials:

  • 4-Aminophenylacetic acid (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Bromine (2.1 eq)

  • Saturated sodium bisulfite solution

  • Deionized water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-Aminophenylacetic acid (1.0 eq) in a sufficient volume of glacial acetic acid with stirring. Cool the flask in an ice bath to 0-5 °C.

  • Bromine Addition: In a dropping funnel, prepare a solution of bromine (2.1 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the cooled, stirring reaction mixture over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition. The reaction mixture will likely change color and a precipitate may form.[10][]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker of ice water. Quench any remaining bromine by slowly adding a saturated solution of sodium bisulfite until the orange/brown color disappears.

  • Isolation: The product will precipitate out of the aqueous solution. Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove residual acid and salts.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The resulting solid is (4-Amino-3,5-dibromophenyl)acetic acid.

Self-Validation: The success of the synthesis can be validated by determining the melting point of the dried product and comparing it to literature values (if available), and through analytical characterization via NMR and Mass Spectrometry to confirm the structure and purity.

Protocol 2: Synthesis of Ambroxol from a Dibrominated Precursor

This protocol outlines the final steps to synthesize Ambroxol from 2-Amino-3,5-dibromobenzaldehyde, a direct derivative of our title intermediate. This two-step process involves a condensation reaction to form a Schiff base, followed by a selective reduction.

Materials:

  • 2-Amino-3,5-dibromobenzaldehyde (1.0 eq)

  • trans-4-Aminocyclohexanol (1.1 eq)

  • Methanol or Ethanol (solvent)

  • Sodium Borohydride (NaBH₄) (1.5 - 2.0 eq)

  • Deionized water

Procedure:

  • Schiff Base Formation: Dissolve 2-Amino-3,5-dibromobenzaldehyde (1.0 eq) and trans-4-aminocyclohexanol (1.1 eq) in methanol in a round-bottom flask. Heat the mixture to reflux (approx. 65 °C) for 2-3 hours.[] Monitor the formation of the imine (Schiff base) intermediate by TLC.

  • Reduction: Cool the reaction mixture to 15-20 °C in a water bath. In small portions, carefully add sodium borohydride (1.5 - 2.0 eq) to the stirring solution.[5] An exothermic reaction may occur; control the addition rate to maintain the temperature.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., 40-45 °C) for 1-2 hours until the reduction is complete (monitored by HPLC or TLC).[5]

  • Work-up: Distill off the methanol under reduced pressure. To the resulting residue, add deionized water and stir. The crude Ambroxol will precipitate as a solid.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., isopropyl alcohol/water) to yield pure Ambroxol.

Analytical Characterization & Quality Control

Ensuring the purity and identity of pharmaceutical intermediates is a non-negotiable aspect of drug development.[2] A suite of analytical techniques should be employed for comprehensive characterization.

Table 2: Recommended Analytical Methods

TechniquePurposeProtocol Considerations
HPLC Purity assessment and quantification of impurities.A reversed-phase C18 column is typically used. The mobile phase could consist of an acetonitrile/water gradient with a formic acid modifier. Detection is commonly performed using a UV detector at a wavelength where the analyte has strong absorbance.[14]
¹H and ¹³C NMR Structural elucidation and confirmation.The NMR spectrum should confirm the number and environment of protons and carbons, respectively. For (4-Amino-3,5-dibromophenyl)acetic acid, one would expect to see characteristic signals for the aromatic protons, the methylene protons of the acetic acid group, and the amine protons.
Mass Spectrometry Molecular weight confirmation and fragmentation analysis.Electrospray ionization (ESI-MS) can be used to confirm the molecular ion peak corresponding to the calculated molecular weight of the compound.[14]
Non-Aqueous Titration Potency determination of the final API (e.g., Ambroxol HCl).For basic compounds like Ambroxol, titration with a standardized acid (e.g., perchloric acid in glacial acetic acid) can be a reliable method for assay determination.[15]

Broader Applications & Future Perspectives

While the synthesis of Ambroxol is the most prominent application, the (4-Amino-3,5-dibromophenyl)acetic acid scaffold holds potential for broader use. Phenylacetic acid derivatives are integral to a wide array of pharmaceuticals, including widely used non-steroidal anti-inflammatory drugs (NSAIDs).[16][17] The bromine atoms on the ring are not merely static substituents; they are functional handles that can be used in modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecular architectures. This opens avenues for the discovery of novel therapeutic agents, where this intermediate could serve as a starting point for creating libraries of new compounds for screening against various biological targets.[16][18]

References

  • Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. (2024, November 29). Google Cloud.
  • A Beginner's Guide to Pharmaceutical Intermediate Production. (2025, October 9). NPCS.
  • (4-Amino-3,5-dibromophenyl)acetic acid | 191869-08-6. Sigma-Aldrich.
  • Understanding APIs, Intermediates, and Finished Dosage Forms: A Guide for Pharma Professionals. (2024, April 29). Pharmaoffer.
  • Pharmaceutical Intermediates Types Guide. (2025, November 26). Wolfa.
  • Drug Intermediate Guide From Arbor Chemical. (2025, January 27). Arborpharmchem.
  • A Process For The Preparation Of Ambroxol. Quick Company.
  • CAS 18683-91-5 (Ambroxol). BOC Sciences.
  • Scheme 1 for the synthesis of Ambroxol Hydrochloride. ResearchGate.
  • SAFETY DATA SHEET - 4-Bromophenylacetic acid. Fisher Scientific.
  • SAFETY DATA SHEET - p-Bromophenylacetic acid. (2025, September 17). Thermo Fisher Scientific.
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024, June 20). MDPI.
  • Synthetic method of ambroxol hydrochloride. (2021, February 9). Eureka | Patsnap.
  • 4-Bromophenylacetic acid. Wikipedia.
  • Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer's Disease. PMC.
  • SAFETY DATA SHEET - 4-Aminophenylacetic acid. (2024, September 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-Bromophenylacetic acid. Fisher Scientific.
  • Synthesis method of ambroxol hydrochloride compound. (2013, April 30). Li Minghua.
  • Process for the preparation of α-bromo-phenylacetic acids. Google Patents.
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem.
  • What are the synthesis and applications of 4-Amino-3,5-dichloro-alpha-bromoacetophenone? (2022, November 16). Guidechem.
  • DEVELOPMENT OF NON-AQUEOUS TITRIMETRIC METHOD FOR ESTIMATING POTENCY OF TRANS - 4-[(2-AMINO-3, 5. Jetir.Org. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRI7NZG-l3p_QVsgjroHVg8DJIiwLwiZxB-hg1xW5KTIqVV4PIGhEU8zcPIIwNbW9cC1wqV9amyMuT2OH4vE9VVsTGEMVPSP3sCxozuIbPduZm1MPpyWeFMJQPwRJMMtl0zyxu5VxA
  • What is the mechanism of bromination of an amide group? (2023, April 7). Quora.
  • Bromination Mechanism. (2011, December 24). YouTube.
  • Cas 1878-68-8,4-Bromophenylacetic acid. LookChem.
  • 22.4: Alpha Halogenation of Aldehydes and Ketones. (2024, July 30). Chemistry LibreTexts.
  • Analysis of Amino Acids Derived Online Using an Agilent AdvanceBio AAA Column. (2017, September 21). Agilent.
  • Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. (2024, May 7). MDPI.
  • SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. Journal of Applied Pharmaceutical Sciences and Research.
  • Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. (2001, June 21). PubMed.
  • (S)-2-amino-2-(3,5-dibromophenyl)acetic acid | 1213452-99-3. ChemScene.
  • Synthesis of Novel Derivatives of 4-Amino-3,5-Dicyanopyrazole. (2025, August 7). ResearchGate.
  • Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. PubMed.

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Application Note: Synthesis and Profiling of Ambroxol Positional Homolog Impurities using (4-Amino-3,5-dibromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In the highly regulated landscape of Active Pharmaceutical Ingredient (API) manufacturing, comprehensive impurity profiling is mandated by ICH Q3A guidelines. Ambroxol hydrochloride, a widely prescribed mucolytic agent, is synthesized via the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol. However, isomeric contamination in the starting materials—specifically the presence of (4-Amino-3,5-dibromophenyl)acetic acid[1]—can propagate through the synthetic sequence, generating critical process impurities.

This application note provides a self-validating, step-by-step methodology for intentionally synthesizing these downstream homolog and amide impurities. By generating these reference standards, analytical scientists can accurately validate HPLC and LC-MS methods[2], ensuring the baseline resolution of Ambroxol from its structural analogs.

Mechanistic Insights: Experimental Causality

Synthesizing reference standards requires orthogonal chemical logic compared to bulk API manufacturing. The reaction of (4-Amino-3,5-dibromophenyl)acetic acid with trans-4-aminocyclohexanol[3] yields an amide intermediate, which upon reduction, forms a phenethyl-linked homolog impurity (homo-ambroxol) rather than the benzyl-linked API.

  • Chemoselective Amide Coupling : Thionyl chloride (SOCl₂) is traditionally used to activate carboxylic acids. However, in this context, SOCl₂ causes unwanted chlorination of the secondary hydroxyl group on the cyclohexanol ring. Therefore, we utilize EDC·HCl and HOBt. This carbodiimide-mediated coupling is highly chemoselective, forming the amide bond without degrading the hydroxyl moiety.

  • Halogen-Preserving Reduction : To reduce the resulting amide to the homolog amine, Lithium Aluminum Hydride (LiAlH₄) is contraindicated due to its propensity to cause reductive dehalogenation of the dibromoaryl system. Borane-tetrahydrofuran (BH₃·THF) is selected as it chemoselectively reduces the amide while preserving the critical aryl bromides.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of Amide Process Impurity

Target: N-(trans-4-hydroxycyclohexyl)-2-(4-amino-3,5-dibromophenyl)acetamide

  • Activation : In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1.0 eq (10 mmol) of (4-Amino-3,5-dibromophenyl)acetic acid in 50 mL of anhydrous DMF. Cool the solution to 0°C. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes to generate the active ester.

  • Coupling : Add 1.1 eq of trans-4-aminocyclohexanol[3] followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise.

  • Reaction : Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 12 hours.

  • Workup : Quench the reaction with 50 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (DCM:MeOH 95:5).

Self-Validation Checkpoint A: Perform TLC (DCM:MeOH 9:1). The protocol is validated if the starting acid (R_f ~ 0.2) is completely consumed, replaced by a single UV-active product spot (R_f ~ 0.5). Confirm via LC-MS (Expected [M+H]⁺: 407.1).

Protocol B: Synthesis of Positional Homolog Impurity

Target: trans-4-((4-amino-3,5-dibromophenethyl)amino)cyclohexanol

  • Preparation : Dissolve 1.0 eq (5 mmol) of the purified Amide Impurity from Protocol A in 50 mL of anhydrous THF under a nitrogen atmosphere. Cool the system to 0°C.

  • Reduction : Dropwise, add 3.0 eq of a 1.0 M BH₃·THF solution.

  • Reflux : Attach a reflux condenser and heat the reaction mixture to 70°C for 8 hours.

  • Quenching : Cool the flask to 0°C. Carefully quench the excess borane by adding 10 mL of Methanol dropwise, followed by 20 mL of 1M HCl to break the stable borane-amine complex. Stir for 1 hour at room temperature.

  • Isolation : Adjust the pH of the solution to 9 using 1M NaOH. Extract the free base with Dichloromethane (3 × 40 mL). Dry over Na₂SO₄, concentrate, and recrystallize the residue from hot ethanol.

Self-Validation Checkpoint B: Perform FT-IR spectroscopy. The protocol is validated by the complete disappearance of the strong amide carbonyl stretch at ~1650 cm⁻¹. HPLC analysis must show a distinct retention time shift compared to the amide precursor[2].

Quantitative Data Presentation

Table 1: Reaction Optimization Matrix for Amide Coupling

Coupling ReagentSolventBaseYield (%)Causality / Observation
SOCl₂DCMTEA< 20%Chlorination of cyclohexanol OH group
DCCDCMDMAP65%Insoluble DCU byproduct difficult to remove
EDC·HCl / HOBt DMF DIPEA 88% Water-soluble byproducts, high purity
HATUDMFDIPEA92%Excellent yield, but cost-prohibitive for scale

Table 2: Comparative Analytical Profile for HPLC Method Validation

CompoundMolecular WeightExpected m/z [M+H]⁺HPLC RT (min)*LogP (Est.)
Ambroxol API 378.10379.1~22.32.8
Amide Impurity 406.11407.1~25.13.1
Homolog Impurity 392.13393.1~26.53.4

*Retention times based on a standard C18 RP-HPLC gradient method (Phosphate buffer/Methanol).

System Visualization

Pathway SM1 (4-Amino-3,5-dibromophenyl) acetic acid Amide Amide Intermediate (Process Impurity) SM1->Amide EDC·HCl, HOBt DIPEA, DMF 0°C to RT SM2 trans-4-Aminocyclohexanol SM2->Amide Nucleophilic Attack Homolog Homolog Impurity (Reference Standard) Amide->Homolog BH3·THF Reflux, 8h Chemoselective

Synthetic pathway for Ambroxol homolog impurities via amide coupling and chemoselective reduction.

Validation QC Quality Control (LC-MS/HPLC) Ambroxol Ambroxol API Target RT: ~22.3 min QC->Ambroxol Imp1 Amide Impurity Target RT: ~25.1 min QC->Imp1 Imp2 Homolog Impurity Target RT: ~26.5 min QC->Imp2 Spec ICH Q3A Compliance Resolution > 1.5 Ambroxol->Spec Imp1->Spec Imp2->Spec

Chromatographic validation decision tree ensuring baseline resolution of synthesized impurities.

References

  • Atlantic Research Chemicals Ltd.
  • Source: Anant Pharmaceuticals Pvt. Ltd.
  • The Development and Validation of a new HPLC Method for the Simultaneous Determination of Impurities in Guaifenesin, Terbutaline Sulfate and Ambroxol Hydrochloride Source: ResearchGate URL

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Application Notes & Protocols: A Senior Scientist's Guide to Amino Acid Derivatization for HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Derivatization in Amino Acid Analysis

For researchers, clinical scientists, and professionals in drug development, the accurate quantification of amino acids is fundamental. These biomolecules are the building blocks of proteins, key players in metabolic pathways, and critical indicators of physiological and pathological states. High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile technique for their separation and quantification.[1] However, a significant analytical challenge arises from the inherent structure of most amino acids: they lack a strong native chromophore or fluorophore. This makes their direct detection by common HPLC detectors, such as UV-Visible or Fluorescence detectors, difficult and insensitive.[2][3]

To overcome this limitation, chemical derivatization is employed. This process involves reacting the amino acid with a labeling reagent to attach a molecule (a "tag") that possesses strong UV-absorbing or fluorescent properties.[3] This chemical modification not only dramatically enhances detection sensitivity and selectivity but can also improve the chromatographic properties of the amino acids, leading to better separation.[1][4] This guide provides an in-depth exploration of the most common and effective derivatization protocols, explaining the causality behind experimental choices to ensure robust and reproducible results.

Pillar 1: Pre-column vs. Post-column Derivatization Strategies

The derivatization reaction can be performed either before the sample is injected into the HPLC system (pre-column) or after the amino acids have been separated by the column but before they reach the detector (post-column). The choice between these two strategies is a critical first step in method development.

  • Pre-column Derivatization: In this approach, the amino acids are derivatized first, and then the resulting derivatives are separated on a reversed-phase column.[1][5]

    • Advantages: Offers greater flexibility in reaction conditions, generally consumes less reagent, and can utilize a wider variety of reagents.[4][5] Automation of this process using modern autosamplers is common, significantly improving reproducibility and throughput.[2][6][7][8]

    • Disadvantages: The derivatizing reagent and its by-products can potentially interfere with the chromatogram, although this is often resolved through good chromatographic separation. The stability of the formed derivatives is also a critical consideration.[5]

  • Post-column Derivatization: Here, the native amino acids are first separated, typically using ion-exchange chromatography, and then mixed with a reagent stream in a post-column reactor before flowing to the detector.[1][5]

    • Advantages: This method is highly reproducible and robust, as the derivatization reaction is not affected by the sample matrix.[5][9] It eliminates the problem of interfering peaks from the reagent itself.

    • Disadvantages: It requires a more complex HPLC setup with an additional pump and reactor. The choice of reagents is limited to those that react very rapidly and do not have detector signals themselves.[5]

The diagram below illustrates the fundamental difference between these two workflows.

G cluster_0 Pre-Column Derivatization Workflow cluster_1 Post-Column Derivatization Workflow a1 Sample + Derivatization Reagent a2 Reaction (Incubation) a1->a2 a3 Injection a2->a3 a4 HPLC Separation (Reversed-Phase) a3->a4 a5 Detection a4->a5 b1 Sample Injection b2 HPLC Separation (Ion-Exchange) b1->b2 b3 Mix with Reagent (Post-Column Reactor) b2->b3 b4 Detection b3->b4

Caption: High-level workflows for pre- and post-column derivatization.

Pillar 2: A Comparative Guide to Common Derivatization Reagents

The selection of a derivatization agent is paramount and depends on factors such as the types of amino acids to be analyzed (primary, secondary, or both), required sensitivity, available detection equipment, and desired throughput.

Parametero-Phthalaldehyde (OPA)9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)Dansyl Chloride (Dns-Cl)Phenylisothiocyanate (PITC)Ninhydrin
Amino Acid Coverage Primary amines only[10][11]Primary & Secondary amines[10][12]Primary & Secondary amines[10][13]Primary & Secondary amines[10][12][14]Primary & Secondary amines[15]
Typical Method Pre-columnPre-columnPre-columnPre-columnPost-column
Reaction Time Very Fast (~1 minute)[12]5 - 40 minutes[12][16][17]Slow (30 - 60 minutes)[10][12][18]5 - 20 minutes[12][14]~1-2 min in reactor at high temp[9]
Derivative Stability Low (unstable)[10][19]High (stable)[4][10]High (stable)[10]High (stable)[10][14]Product flows directly to detector
Detection Mode Fluorescence (Ex: 340 nm, Em: 455 nm) or UV (338 nm)[11]Fluorescence (Ex: 265 nm, Em: 310 nm) or UV[10][12]Fluorescence or UV[10]UV (254 nm)[12][14]Visible Absorbance (570 nm, 440 nm for proline)[20]
Key Advantages Very fast, automated, ideal for primary amines.[4][7]Reacts with all amino acids, stable derivatives.[4]Robust, stable derivatives.[10][13]Stable derivatives, well-established "Edman's Reagent".[1][14]Classic, robust, automated post-column method.[21]
Key Disadvantages Does not react with secondary amines (e.g., Proline). Unstable derivatives require automation.[19][22]Reagent hydrolysis product (FMOC-OH) can cause interference.[10]Slow reaction, excess reagent needs quenching.[10][23]Intricate sample prep, toxic reagent, requires anhydrous conditions.[10][12][24]Requires dedicated post-column reactor, high temperature.[5]

Pillar 3: Detailed Experimental Protocols & Methodologies

The following sections provide detailed, step-by-step protocols for the most widely adopted pre-column derivatization techniques. These protocols are designed to be self-validating systems when followed with precision.

Protocol 1: Automated OPA/FMOC Derivatization (Comprehensive Analysis)

This is the most common approach for the simultaneous analysis of both primary and secondary amino acids. The process is typically automated by the HPLC autosampler to ensure precise timing and reproducibility, which is critical due to the instability of OPA derivatives.[2][25][26] Primary amines are first derivatized with o-phthalaldehyde (OPA) in the presence of a thiol, followed by the derivatization of secondary amines (like proline) with 9-fluorenylmethyl chloroformate (FMOC-Cl).[1][27]

The two-step reaction is kinetically controlled. The OPA reaction with primary amines is extremely rapid (under 1 minute).[12] After this reaction is complete, FMOC-Cl is introduced to react with the remaining secondary amines. Automating this sequence within the autosampler injector program minimizes manual error and ensures that the unstable OPA-derivatives are injected onto the column immediately after formation.[2][19]

Caption: Automated in-needle derivatization workflow for OPA/FMOC.

  • Borate Buffer: 0.4 M Boric Acid, adjusted to pH 10.2 with NaOH. Store at 4°C.

  • OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol. Add 10 µL of 3-mercaptopropionic acid (3-MPA) or 2-mercaptoethanol. This reagent is light-sensitive and should be prepared fresh every 2-3 days.[11]

  • FMOC Reagent: 2.5 mg/mL of 9-fluorenylmethoxycarbonyl chloride in anhydrous acetonitrile. Prepare fresh.

  • Amino Acid Standard Solution: A mixture of all amino acids of interest at a known concentration (e.g., 100 pmol/µL) in 0.1 M HCl.

  • Sample: Protein hydrolysate or biological fluid, deproteinized and diluted in 0.1 M HCl.

  • Aspirate: Draw 10 µL of Borate Buffer into the injection syringe.

  • Aspirate: Draw 2.5 µL of the sample or standard solution.

  • Mix: Mix the buffer and sample in the syringe (e.g., 5 cycles of aspirate/dispense 12.5 µL).

  • Aspirate: Draw 2.5 µL of OPA Reagent.

  • Mix: Mix thoroughly (e.g., 10 cycles) to allow the reaction with primary amines to complete.

  • Wait: Program a brief wait time (e.g., 0.2 minutes).

  • Aspirate: Draw 2.5 µL of FMOC Reagent.

  • Mix: Mix thoroughly (e.g., 10 cycles) to derivatize secondary amines.

  • Inject: Inject the entire reaction mixture onto the HPLC column for analysis.

  • Detection: Use a fluorescence detector with programmed wavelength switching:

    • OPA-derivatives (primary amines): Excitation 340 nm, Emission 455 nm.[11]

    • FMOC-derivatives (secondary amines): Excitation 265 nm, Emission 310 nm.[10]

Protocol 2: Dansyl Chloride Derivatization

Dansyl chloride (Dns-Cl) is a classic, robust reagent that reacts with both primary and secondary amines to form highly stable, fluorescent derivatives.[10][13][18] The reaction is slower than OPA and is typically performed manually in a reaction vial prior to injection.

The reaction occurs under alkaline conditions (pH ~9.8) to ensure the amino group is deprotonated and nucleophilic.[23] The reaction is performed at room temperature or with gentle heating in the dark, as the reagent is light-sensitive. A quenching step is essential to consume the excess, highly reactive Dansyl Chloride, which would otherwise hydrolyze and create interfering peaks in the chromatogram.[23][28]

Caption: Experimental workflow for the manual dansylation of amino acids.

  • Derivatization Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer, pH 9.8.[23]

  • Dansyl Chloride Solution: 50 mM Dansyl Chloride in anhydrous acetonitrile. Prepare this solution fresh daily and protect it from light.[18][23]

  • Quenching Solution: 10% (v/v) ammonium hydroxide in water.[23]

  • Sample/Standard: As described in Protocol 1. If the sample is dried, it should be reconstituted in the derivatization buffer.

  • Sample Preparation: Pipette 25 µL of your amino acid standard or sample into a microcentrifuge tube.

  • pH Adjustment & Reagent Addition: Add 50 µL of Derivatization Buffer. Immediately add 50 µL of the Dansyl Chloride Solution.[18][23]

  • Incubation: Vortex the mixture thoroughly. Incubate at room temperature (~25°C) in the dark for 60 minutes.[18][23] A thermo-mixer can be used for consistent temperature and gentle agitation.

  • Quenching: Add 10-20 µL of the Quenching Solution to the reaction mixture to consume the excess Dansyl Chloride. Vortex again.

  • Dilution and Filtration: Dilute the final mixture with a suitable solvent (e.g., 40% acetonitrile) to be compatible with the initial HPLC mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulates before transferring to an HPLC vial.[23]

  • HPLC Analysis: Inject the filtered sample onto a C18 reversed-phase column. Detection can be performed using a fluorescence detector or a UV detector.

Protocol 3: Phenylisothiocyanate (PITC) Derivatization

Also known as Edman's Reagent, PITC provides stable phenylthiocarbamyl (PTC) derivatives with both primary and secondary amino acids.[10][14] This method is highly regarded for its reliability but requires more intricate sample handling, specifically the removal of excess reagent by vacuum evaporation.

The reaction proceeds under alkaline conditions. A critical step in the PITC method is the complete removal of the volatile excess reagent and reaction by-products under vacuum after the reaction is complete.[12][14] This prevents these compounds from interfering with the chromatography of the PTC-amino acids. The resulting derivatives are very stable and highly suitable for UV detection at 254 nm.[14]

  • Coupling Solution: A mixture of Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3 v/v/v/v).[14]

  • PITC Reagent: Phenylisothiocyanate (neat).

  • Analysis Solvent: 0.05 M ammonium acetate, pH 6.5, or a suitable mixture of buffer and acetonitrile.

  • Vacuum Centrifuge/Evaporator.

  • Sample Drying: Pipette a known volume of sample or standard into a reaction tube and dry it completely under vacuum. This step is crucial to remove any HCl from the standard preparation.

  • Reconstitution: Dissolve the dried residue in 100 µL of Coupling Solution.

  • Derivatization: Add 5 µL of PITC reagent. Vortex and allow the reaction to proceed for 5-10 minutes at room temperature.[14]

  • Evaporation: Evaporate the sample to complete dryness under high vacuum to remove excess PITC and other volatile components.[12][14] This step may need to be repeated after redissolving in a volatile solvent to ensure complete removal.

  • Final Reconstitution: Dissolve the resulting PTC-amino acid derivatives in a known volume (e.g., 250 µL) of the Analysis Solvent.[14]

  • HPLC Analysis: Inject 1 to 10 µL for analysis by reversed-phase HPLC with UV detection at 254 nm.[14]

Method Validation and Trustworthiness

To ensure the trustworthiness of any analytical method, validation is key. For amino acid analysis, this involves:

  • Specificity: Confirmed by comparing the retention times of peaks in a sample to those in a known amino acid standard mixture. A difference of <1% is typically acceptable.[7]

  • Linearity: Assessed by analyzing a series of standard dilutions across a specified range (e.g., 20 to 500 pmol/µL). The correlation coefficient (r²) should ideally be >0.999.[7][26]

  • Accuracy & Precision: Accuracy is determined by the recovery of a known amount of spiked standard in a sample matrix. Precision (repeatability and intermediate precision) is measured by the relative standard deviation (RSD) of multiple analyses, which should typically be below 4-5%.[7][8][26]

  • Internal Standard: The use of a non-protein amino acid, such as L-norvaline, as an internal standard is highly recommended to control for variability in sample preparation, derivatization, and injection volume.[7]

References

  • Shimadzu. (2020, November 13). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]

  • Missouri S&T Chemistry Department. (n.d.). Mechanism of the ninhydrin reaction. Retrieved from [Link]

  • Re-El-Barna, R., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. Retrieved from [Link]

  • Lee, C. L., & Liew, S. Y. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Malaysian Journal of Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Retrieved from [Link]

  • Aryal, S. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Retrieved from [Link]

  • Polite, L. N., et al. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC: Mr. Amino, Meet Mr. Roboto. Axion Labs. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Park, G. H., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules. Retrieved from [Link]

  • Vedantu. (n.d.). Ninhydrin Test: Principle, Reaction & Application. Retrieved from [Link]

  • Teerlink, T., et al. (1995). Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde. CORE. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ninhydrin – Knowledge and References. Retrieved from [Link]

  • Yuan, T., et al. (2019). Targeted quantification of amino acids by dansylation. PMC. Retrieved from [Link]

  • Molnár-Perl, I. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed. Retrieved from [Link]

  • NJ Labs. (2023, September 15). Why is Any Viable Amino Acid Technically Ninhydrin Positive Substances?. Retrieved from [Link]

  • Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method. Retrieved from [Link]

  • Dikma Technologies. (n.d.). Instructions of 18 Natural Amino Acids Analysis with HPLC by Phenylisothiocyanate (PITC) Pre-column Derivatization Method. Retrieved from [Link]

  • Re-El-Barna, R., et al. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. PubMed. Retrieved from [Link]

  • Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). b-17 amino acid analysis – hplc (pre column derivatization – opa). Retrieved from [Link]

  • Lee, J. Y., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules. Retrieved from [Link]

  • Mohammad Abadi, F., et al. (2015). Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA. Medical Laboratory Journal. Retrieved from [Link]

  • Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of an HPLC method for the determination of amino acids in feed. Retrieved from [Link]

  • YouTube. (2021, April 13). All about Amino Acid Analysis with Post-column Derivatization. Retrieved from [Link]

  • PubMed Central. (2025, August 30). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Retrieved from [Link]

  • SSRN. (2024, January 24). Comparison of Different Derivatization for Amino Acids Determination of Foie Gras by High Performance Liquid Chromatography (Hplc). Retrieved from [Link]

  • PubMed. (2016, December 15). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Retrieved from [Link]

  • ACS Omega. (2022, August 11). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification.... Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

  • PubMed. (2012, September 1). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Post-column derivatization setup in HPLC. Retrieved from [Link]

  • Chromatography Forum. (2009, July 25). Issue with amino acid analysis. Retrieved from [Link]

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High-performance liquid chromatography (HPLC) methods for analyzing amino acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Invisible" Analyte Challenge

Amino acids (AAs) are the fundamental building blocks of the proteome, yet they present a distinct analytical challenge: most lack a natural chromophore or fluorophore (excepting Tryptophan, Tyrosine, and Phenylalanine). To achieve the sensitivity required for pharmacokinetic (PK) studies, peptide mapping, or cell culture media profiling, we must chemically tag them.

This guide moves beyond basic textbook descriptions. It details the two dominant workflows in modern pharmaceutical and proteomic laboratories: Automated OPA/FMOC (Agilent workflow) and AQC Derivatization (Waters AccQ-Tag workflow).

Strategic Decision Matrix

Choosing the right chemistry is not a preference; it is a technical necessity dictated by your sample matrix and throughput needs.

FeatureOPA / FMOC (e.g., Agilent AdvanceBio)AQC (e.g., Waters AccQ-Tag)PITC (Edman's Reagent)
Primary Target High-throughput, automated LC systems.Complex hydrolysates, high stability needs.Low-cost, manual derivatization.
Reactivity OPA: Primary amines only. FMOC: Secondary amines (Proline).Reacts with both Primary & Secondary amines.Reacts with both.
Derivative Stability Unstable (Minutes). Must be injected immediately.High Stability (Days/Weeks).Moderate (Hours).
Automation Excellent. Performed in-needle loop.Good. Can be batched offline or online.Poor. Requires vacuum drying.
Detection Fluorescence (Femtomole) or UV.Fluorescence or UV (260 nm).UV (254 nm).

Visualizing the Workflow Logic

Before selecting a protocol, understand the decision pathway.

MethodSelection Start Start: Define Sample Matrix Q1 Is the sample a Protein Hydrolysate or Complex Feed? Start->Q1 Q2 Do you require fully automated, unattended 24/7 operation? Q1->Q2 No (Cell Media/Serum) AQC Select AQC Method (High Stability, Robust Matrix Tolerance) Q1->AQC Yes (Harsh Matrix) Q2->AQC No (Batch Processing OK) OPA Select OPA/FMOC Method (High Speed, In-Needle Derivatization) Q2->OPA Yes (Automation Critical)

Figure 1: Decision tree for selecting the appropriate derivatization chemistry based on sample type and operational constraints.

Protocol A: Automated OPA/FMOC Derivatization

Best For: High-throughput QC, Cell Culture Media, Serum. Mechanism: Ortho-phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol (3-mercaptopropionic acid) to form a highly fluorescent isoindole. Since OPA does not react with secondary amines, 9-fluorenylmethyl chloroformate (FMOC) is used in a secondary reaction step to tag Proline and Hydroxyproline.

Reagents & Preparation
  • Borate Buffer (pH 10.2): Essential for deprotonating the amine group to facilitate nucleophilic attack.

  • OPA Reagent: 10 mg/mL OPA + 3-mercaptopropionic acid in 0.4 M borate buffer.

  • FMOC Reagent: 2.5 mg/mL in Acetonitrile (ACN).

  • Mobile Phase A: 10 mM Na2HPO4, 10 mM Na2B4O7, pH 8.2.

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

The "In-Needle" Autosampler Program

Critical Insight: The OPA derivative is unstable. You cannot batch prepare these in vials. The HPLC autosampler must perform the mixing immediately prior to injection.

Step-by-Step Injector Program:

  • Draw 2.5 µL Borate Buffer (pH 10.2).

  • Draw 0.5 µL Sample.

  • Mix in loop (Wait 0.5 min). Neutralizes acidic samples.

  • Draw 0.5 µL OPA Reagent.

  • Mix in loop (Wait 1.0 min). Primary amines derivatized.

  • Draw 0.4 µL FMOC Reagent.

  • Mix in loop (Wait 1.0 min). Secondary amines derivatized.

  • Draw 32 µL Mobile Phase A (Dilution step to focus peak shape).

  • Inject.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse AAA or AdvanceBio AAA (C18, 3.5 µm or 2.7 µm).

  • Temperature: 40°C (Critical for resolution of Arginine).

  • Flow Rate: 1.5 mL/min (Standard HPLC) or 0.8 mL/min (UHPLC).

  • Detection (Switching is Mandatory):

    • Time 0–15 min (Primary AAs): UV 338 nm (Ref 390 nm) OR Fluorescence Ex 340 nm / Em 450 nm.

    • Time 15–End (Secondary AAs - Pro/Hyp): UV 262 nm (Ref 324 nm) OR Fluorescence Ex 266 nm / Em 305 nm.

OPA_Workflow Sample Sample (Amino Acids) Mix1 Injector Loop: Neutralization Sample->Mix1 Buffer Borate Buffer (pH 10.2) Buffer->Mix1 OPA OPA Reagent (Primary Amines) Mix2 Reaction 1: Isoindole Formation OPA->Mix2 FMOC FMOC Reagent (Sec. Amines) Mix3 Reaction 2: Carbamate Formation FMOC->Mix3 Mix1->Mix2 Mix2->Mix3 Inject Injection onto C18 Column Mix3->Inject

Figure 2: Automated in-needle derivatization logic. Note the sequential addition of OPA then FMOC.

Protocol B: AQC Derivatization (AccQ-Tag)

Best For: Protein Hydrolysates, Feed Analysis, Complex Matrices. Mechanism: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reacts with both primary and secondary amines to form stable urea derivatives. The excess reagent hydrolyzes to form Aminoquinoline (AMQ), which elutes separately and does not interfere.

Reagents & Preparation
  • AccQ-Fluor Reagent: Reconstitute AQC powder in 1 mL Acetonitrile. Store in desiccator.

  • Borate Buffer: pH ~8.8.

  • Mobile Phase: Acetate-phosphate buffer system (Gradient with 60% Acetonitrile).

Workflow (Manual or Robot-Assisted)

Unlike OPA, this reaction is robust and the derivatives are stable for up to one week at room temperature.

  • Sample Prep: Dilute sample 1:10 or 1:100 with 0.1 N HCl.

  • Combine:

    • 70 µL Borate Buffer.

    • 10 µL Diluted Sample.

    • 20 µL Reconstituted AQC Reagent.

  • Vortex: Mix immediately for several seconds.

  • Heat: Place vials in a heating block at 55°C for 10 minutes .

    • Why? This drives the conversion of the byproduct (Tyrosine-like peak) to a non-interfering form and ensures completion of secondary amine reaction.

  • Inject: 1 µL onto the column.

Chromatographic Conditions
  • Column: Waters AccQ-Tag Ultra C18 (1.7 µm) or equivalent high-efficiency C18.

  • Detection: UV at 260 nm . (Fluorescence optional: Ex 250 nm / Em 395 nm).

  • Gradient: Complex multi-step gradient is required to separate critical pairs (e.g., Glycine/Histidine).

Troubleshooting & Validation (E-E-A-T)

As a senior scientist, recognizing failure modes is as important as following the recipe.

Critical Pairs Resolution

The "System Suitability" check must focus on these difficult separations:

  • Leucine / Isoleucine: Isomers that often co-elute. Requires optimized column temperature.

  • Glycine / Threonine: Sensitive to pH changes in Mobile Phase A.

  • Glutamate / Aspartate: If these peaks broaden or merge, check your buffer pH.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Response (All Peaks) Reagent degradation (OPA oxidizes, AQC hydrolyzes).Prepare fresh reagents. Ensure AQC powder is dry before reconstitution.
Missing Secondary Amines (Pro) FMOC reagent empty or degraded.Check FMOC vial level. FMOC hydrolyzes in moist air.
Retention Time Drift Mobile phase evaporation or pH shift.Do not top off buffers. Discard and make fresh daily. Use a column thermostat.
Ghost Peaks Contaminated Buffer or Water.Filter all buffers through 0.2 µm filters. Use HPLC-grade water.
Clogging / High Pressure Precipitate in the needle (OPA method).Ensure the "Dilution" step (Step 8 in Protocol A) uses enough volume to solubilize the derivatives.
Validation Parameters (ICH Q2)
  • Linearity: 10 pmol to 1000 pmol (R² > 0.999).

  • Precision (RSD): < 2.0% for retention time; < 3.0% for area.

  • LOD: ~0.5–1.0 pmol (Fluorescence detection).

References

  • Waters Corporation. Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Application Note. Link

  • Agilent Technologies. Analysis of Amino Acids by HPLC: AdvanceBio Amino Acid Analysis. Technical Note 5991-5571EN. Link

  • Henderson, J.W., et al. (2000). Rapid, Accurate, Sensitive, and Reproducible HPLC Analysis of Amino Acids. Agilent Technologies Publication 5980-1193E. Link

  • Cohen, S.A., & Michaud, D.P. (1993).

Application Notes and Protocols for the Investigation of (4-Amino-3,5-dibromophenyl)acetic acid as a Novel Herbicide Candidate

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in herbicide development on the potential utility of (4-Amino-3,5-dibromophenyl)acetic acid as a novel herbicide. This document outlines the scientific rationale, synthesis protocols, and a complete workflow for the biological evaluation of this compound, from initial screening to mechanism of action studies.

Introduction: The Rationale for Investigating (4-Amino-3,5-dibromophenyl)acetic acid

The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for new herbicidal compounds with potentially novel modes of action or improved efficacy against resistant biotypes. Synthetic auxin herbicides have been a cornerstone of chemical weed control for over 75 years, primarily due to their selective efficacy against broadleaf weeds in grass crops.[1][2] These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[3][4]

The molecular structure of (4-Amino-3,5-dibromophenyl)acetic acid suggests its potential as a synthetic auxin. The phenylacetic acid core is a common feature in this class of herbicides. Furthermore, the specific substitutions on the phenyl ring—an amino group at position 4 and bromine atoms at positions 3 and 5—are hypothesized to influence its binding affinity to auxin receptors and its metabolic stability within the plant, key determinants of herbicidal activity. Structure-activity relationship (SAR) studies of auxin analogs have shown that halogenation at the 4-position of the aromatic ring is important for activity.[5] This document provides the necessary protocols to systematically investigate the herbicidal potential of (4-Amino-3,5-dibromophenyl)acetic acid.

Compound Profile: (4-Amino-3,5-dibromophenyl)acetic acid

PropertyValueSource
IUPAC Name (4-Amino-3,5-dibromophenyl)acetic acid
CAS Number 191869-08-6[6]
Molecular Formula C₈H₇Br₂NO₂[6]
Molecular Weight 308.96 g/mol
Physical Form Solid[6]
Storage Temperature Ambient[6]
InChI Key KIYIWMWVYLKCAZ-UHFFFAOYSA-N[6]

Section 1: Synthesis of (4-Amino-3,5-dibromophenyl)acetic acid

The synthesis of (4-Amino-3,5-dibromophenyl)acetic acid can be approached through various methods for preparing substituted phenylacetic acids, such as the hydrolysis of benzyl cyanides or palladium-catalyzed carbonylation of benzyl halides.[7] A plausible and adaptable multi-step synthesis is proposed below, starting from a commercially available precursor.

Proposed Synthetic Pathway

G A p-Toluidine B 4-Amino-3,5-dibromotoluene A->B Bromination (Br₂, Acetic Acid) C 4-Acetamido-3,5-dibromotoluene B->C Acetylation (Acetic Anhydride) D 4-Acetamido-3,5-dibromobenzyl bromide C->D Bromination (NBS, AIBN) E 4-Acetamido-3,5-dibromobenzyl cyanide D->E Cyanation (NaCN, DMSO) F (4-Acetamido-3,5-dibromophenyl)acetic acid E->F Acid Hydrolysis (H₂SO₄, H₂O) G (4-Amino-3,5-dibromophenyl)acetic acid F->G Deacetylation (HCl)

Caption: Proposed synthetic workflow for (4-Amino-3,5-dibromophenyl)acetic acid.

Detailed Synthesis Protocol (Adapted from related syntheses[9][10])

Step 1: Bromination of p-Toluidine to 4-Amino-3,5-dibromotoluene

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve p-toluidine in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Pour the reaction mixture into a large volume of water.

  • Neutralize with a sodium hydroxide solution to precipitate the product.

  • Filter the precipitate, wash with water, and dry to yield 4-amino-3,5-dibromotoluene.

Step 2: Acetylation of 4-Amino-3,5-dibromotoluene

  • Reflux 4-amino-3,5-dibromotoluene with an excess of acetic anhydride for 1-2 hours.

  • Cool the reaction mixture and pour it into cold water to precipitate the acetylated product.

  • Filter, wash with water, and recrystallize from ethanol to obtain 4-acetamido-3,5-dibromotoluene.

Step 3: Benzylic Bromination

  • Dissolve 4-acetamido-3,5-dibromotoluene in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

  • Reflux the mixture under a light source (e.g., a 250W lamp) until the reaction is complete (monitored by TLC).

  • Cool the mixture, filter off the succinimide, and evaporate the solvent to obtain crude 4-acetamido-3,5-dibromobenzyl bromide.

Step 4: Cyanation

  • Dissolve the crude benzyl bromide in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 4-acetamido-3,5-dibromobenzyl cyanide.

Step 5: Hydrolysis of the Nitrile

  • In a round-bottom flask, combine the benzyl cyanide with water and concentrated sulfuric acid.[7]

  • Heat the mixture to reflux for 3-4 hours.[7]

  • Cool the reaction and pour it onto crushed ice to precipitate (4-acetamido-3,5-dibromophenyl)acetic acid.[7]

  • Filter, wash with cold water, and dry the product.

Step 6: Deacetylation

  • Heat the (4-acetamido-3,5-dibromophenyl)acetic acid in 6N hydrochloric acid at 100-110°C for one hour.[8]

  • Cool the solution and adjust the pH with a sodium hydroxide solution, then acidify with glacial acetic acid to precipitate the final product.[8]

  • Filter the precipitate, wash with water, and dry to obtain (4-Amino-3,5-dibromophenyl)acetic acid.

Section 2: Biological Evaluation Workflow

The following sections detail a tiered approach to evaluating the herbicidal potential of (4-Amino-3,5-dibromophenyl)acetic acid, progressing from rapid in vitro screens to more complex whole-plant and mechanism of action studies.

G cluster_0 In Vitro Screening cluster_1 Whole Plant Assays cluster_2 Mechanism of Action A Seed Germination Assay C Pre-emergence Test A->C B Cell Culture Phytotoxicity B->C E Dose-Response Study C->E D Post-emergence Test D->E F Auxin Receptor Binding Assay (SPR) E->F G Gene Expression Analysis (qRT-PCR) E->G

Caption: Tiered workflow for evaluating a novel herbicide candidate.

Part 1: In Vitro Screening

In vitro assays provide a rapid and cost-effective method for the initial assessment of phytotoxicity, requiring only small amounts of the test compound.[9][10]

Protocol 2.1: Seed Germination and Early Seedling Growth Assay [11]

  • Preparation of Test Solutions: Prepare a stock solution of (4-Amino-3,5-dibromophenyl)acetic acid in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 10, 100, 1000 µM) in a sterile agar medium. Include a solvent-only control.

  • Plating: Dispense the agar medium containing the test compound into sterile petri dishes.

  • Seed Sterilization and Plating: Surface-sterilize seeds of model plant species (e.g., Arabidopsis thaliana, cress, lettuce) and place them on the agar.

  • Incubation: Place the plates in a growth chamber with controlled light and temperature.

  • Data Collection: After a set period (e.g., 7-10 days), measure the germination percentage, root length, and shoot length.

  • Analysis: Compare the measurements for each treatment to the control to determine the inhibitory effects.

Example Data Presentation: In Vitro Screening Results

Concentration (µM)Germination (%)Root Length (mm, Mean ± SD)Shoot Length (mm, Mean ± SD)
0 (Control)98 ± 235.2 ± 3.115.8 ± 1.5
197 ± 330.1 ± 2.814.9 ± 1.7
1085 ± 518.5 ± 2.210.3 ± 1.2
10040 ± 75.2 ± 1.14.1 ± 0.8
10005 ± 21.1 ± 0.51.5 ± 0.6
(Note: Data are hypothetical examples for illustrative purposes.)
Part 2: Whole Plant Assays

Whole-plant assays are essential for evaluating the herbicidal efficacy under more realistic conditions, considering factors like uptake, translocation, and metabolism.[12][13]

Protocol 2.2: Pre- and Post-emergence Pot Trials [14]

  • Plant Material: Grow a selection of broadleaf and grass weed species, as well as crop species, in pots containing a standard soil mix.

  • Pre-emergence Application: Apply the test compound at various rates (e.g., 100, 250, 500, 1000 g a.i./ha) to the soil surface immediately after planting the seeds.

  • Post-emergence Application: Apply the test compound to plants at a specific growth stage (e.g., 2-4 leaf stage).[13]

  • Growth Conditions: Maintain the pots in a greenhouse with controlled temperature, humidity, and light.

  • Evaluation: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess plant injury using a scale of 0% (no effect) to 100% (plant death). Also, measure plant height and collect above-ground biomass for fresh and dry weight determination.

  • Dose-Response Analysis: Based on the initial results, conduct a more detailed dose-response study with a narrower range of concentrations to determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth).[4]

Example Data Presentation: Post-emergence Herbicidal Efficacy (21 DAT)

Application Rate (g a.i./ha)Amaranthus retroflexus (% Injury)Chenopodium album (% Injury)Zea mays (% Injury)Triticum aestivum (% Injury)
0 (Control)0000
100455050
2508590105
5001001002010
10001001003515
(Note: Data are hypothetical examples for illustrative purposes.)

Section 3: Mechanism of Action Studies

If (4-Amino-3,5-dibromophenyl)acetic acid shows significant herbicidal activity, particularly against broadleaf species, the following protocols can be used to investigate its presumed auxin-mimic mechanism of action.

The Auxin Signaling Pathway

Synthetic auxins are thought to act by binding to the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[15] This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins, leading to the expression of auxin-responsive genes and ultimately, uncontrolled growth.[15]

G Auxin Synthetic Auxin ((4-Amino-3,5-dibromophenyl)acetic acid) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Forms complex with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Targets for degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Response Uncontrolled Growth & Plant Death Gene->Response Leads to

Caption: Simplified auxin signaling pathway and the proposed site of action for the test compound.

Protocol 3.1: Auxin Receptor-Ligand Binding Assay using Surface Plasmon Resonance (SPR) [4][16]

  • Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins (e.g., from Arabidopsis thaliana) in a suitable expression system (e.g., insect cells).

  • SPR Chip Preparation: Immobilize the purified TIR1/AFB protein onto an SPR sensor chip.[4]

  • Binding Analysis: Inject a series of concentrations of (4-Amino-3,5-dibromophenyl)acetic acid over the chip surface and monitor the association and dissociation phases in real-time.[4]

  • Data Analysis: Calculate the dissociation constant (Kd) from the sensorgram data. A lower Kd value indicates a higher binding affinity. Compare the Kd value to that of natural auxin (IAA) and other known auxin herbicides.

Example Data Presentation: Receptor Binding Affinity (SPR)

CompoundTIR1 Kd (µM)AFB5 Kd (µM)
IAA (control)0.250.50
2,4-D (control)1.52.8
(4-Amino-3,5-dibromophenyl)acetic acid0.81.2
(Note: Data are hypothetical examples for illustrative purposes.)

Protocol 3.2: Gene Expression Analysis of Auxin-Responsive Genes by qRT-PCR [17][18]

  • Plant Treatment: Treat seedlings of a model plant like Arabidopsis thaliana with a sub-lethal concentration of (4-Amino-3,5-dibromophenyl)acetic acid for a short duration (e.g., 0.5, 1.5, and 3 hours).[17] Include a mock-treated control.

  • RNA Extraction and cDNA Synthesis: Harvest the plant tissue, extract total RNA, and synthesize cDNA.[17]

  • qRT-PCR: Perform quantitative real-time PCR using primers for known early auxin-responsive genes (e.g., members of the Aux/IAA, GH3, and SAUR gene families). Use a housekeeping gene (e.g., Actin) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression for each target gene in the treated samples compared to the control using the 2-ΔΔCT method. A significant upregulation of these genes would support an auxin-mimic mode of action.

Section 4: Concluding Remarks and Future Directions

The protocols outlined in this document provide a robust framework for the systematic evaluation of (4-Amino-3,5-dibromophenyl)acetic acid as a potential novel herbicide. The structural similarity of this compound to known synthetic auxins provides a strong rationale for this investigation. Should the initial biological assays yield promising results, further studies, including detailed structure-activity relationship analyses with related analogs, weed resistance profiling, and toxicological assessments, will be warranted to fully characterize its potential for commercial development.

References

  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Todd, T. A., & Baughman, T. A. (n.d.). Principles of Weed Control.
  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
  • Monaco, T. J., Weller, S. C., & Ashton, F. M. (2002). Weed Science: Principles and Practices. John Wiley & Sons.
  • Yancheva, D., et al. (2021). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. Journal of Central European Agriculture, 22(3), 603-612.
  • BenchChem. (2025). Synthetic Auxin Herbicides: A Technical Guide to Their Molecular Mode of Action.
  • Busi, R., & Powles, S. B. (2016). Evolution of resistance to auxinic herbicides: historical and current status. Pest Management Science, 72(2), 226-235.
  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-bromophenylacetic acid.
  • Shaner, D. L. (n.d.). Primary Herbicide Screening. UC ANR Portal.
  • Sigma-Aldrich. (n.d.). (4-Amino-3,5-dibromo-phenyl)-acetic acid.
  • Sigma-Aldrich. (n.d.). (4-Amino-3,5-dibromophenyl)acetic acid | 191869-08-6.
  • EPA. (2025). Amino(4-bromophenyl)acetic acid Properties.
  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-bromophenylacetic acid.
  • Wójcińska, M., et al. (2022). Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana. bioRxiv.
  • Watson, P. R., & Checkel, S. (n.d.). Using a Plant Bioassay to Detect Herbicide Residue. HARVEST (uSask).
  • Taylor & Francis. (2025).
  • Ohio State University. (n.d.). 14.3 Herbicide Effectiveness – Whole Plant – Principles of Weed Control.
  • Parry, G., et al. (2017). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 68(21-22), 5797-5809.
  • Plant Science Consulting. (n.d.). Customised Pot Trials.
  • Passel. (n.d.). In Vitro Assays | Herbicide Discovery and Screening.
  • Wang, Y., et al. (2018).
  • Park, J. E., et al. (2009). Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression. Journal of Experimental Botany, 60(13), 3965-3981.
  • MilliporeSigma. (n.d.). (4-Amino-3,5-dibromo-phenyl)-acetic acid.
  • PubMed. (2009).
  • Prusinska, J., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1316.
  • ResearchGate. (2025). The differential binding and biological efficacy of auxin herbicides.
  • Guidechem. (2022). What are the synthesis and applications of 4-Amino-3,5-dichloro-alpha-bromoacetophenone?
  • PubChem. (n.d.). 4-[(2-Amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydron;chloride.
  • Huang, X., et al. (2023). Genome-wide Identification and Expression Analysis of Auxin Response Factor Genes in Arabian Jasmine. ASHS Journals.
  • ASHS Journals. (2023). Genome-wide Identification and Expression Analysis of Auxin Response Factor Genes in Arabian Jasmine.
  • Kaur, M., Saini, C., & Kaur, A. (2021). SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. Journal of Applied Pharmaceutical Sciences and Research, 4(1), 13-18.
  • Request PDF. (2025). Some physicochemical properties of 4-amino-3,5-dinitrobenzoic acid (ADBA).
  • Advanced Level. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction.

Sources

Application Notes & Protocols: Dermal Absorption Studies of Amino-Substituted Aromatic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Understanding Dermal Exposure to Aromatic Amines

Amino-substituted aromatic compounds, or aromatic amines (AAs), are a class of chemicals integral to numerous industrial processes and consumer products, including the synthesis of dyes, pesticides, pharmaceuticals, and polymers.[1] However, their utility is paralleled by significant toxicological concerns. Many AAs are recognized as potent carcinogens and mutagens, with occupational exposure linked to an increased risk of bladder cancer.[1][2][3][4]

Given that skin contact is a primary route of exposure in both occupational and consumer settings, understanding the principles and quantifying the rate of dermal absorption is critical for accurate human health risk assessment.[2][3][5] These compounds are often lipid-soluble and can be readily absorbed through the skin, potentially leading to systemic toxicity.[1] In some cases, a few minutes of skin exposure can result in a greater systemic dose than inhaling contaminated air over an 8-hour workday.[2][3]

This guide provides a comprehensive overview of the theoretical and practical aspects of conducting dermal absorption studies for aromatic amines. It is designed for researchers, toxicologists, and drug development professionals, offering detailed, field-proven protocols grounded in international standards, such as the OECD Test Guideline 428.[6][7][8]

Theoretical Framework: Skin as a Barrier and a Metabolic Organ

The skin is a complex, multi-layered organ that serves as the body's primary defense against the external environment. Its outermost layer, the stratum corneum (SC), is the principal barrier to the penetration of foreign substances.[9]

Factors Influencing Dermal Penetration

The rate and extent of a chemical's absorption through the skin are governed by a combination of factors related to the chemical itself, the skin's condition, and the exposure scenario.[5][9]

  • Physicochemical Properties of the Aromatic Amine:

    • Lipophilicity (LogP): The stratum corneum is lipophilic in nature. Consequently, compounds with a moderate octanol-water partition coefficient (LogP) generally exhibit better penetration.[9]

    • Molecular Weight (MW): Smaller molecules (typically < 500 Daltons) diffuse more readily through the dense structure of the stratum corneum.[9]

    • Solubility: The compound must have some solubility in both oil and water to partition from the formulation, through the lipophilic SC, and into the aqueous environment of the viable epidermis.[5]

  • Skin Condition and Anatomy:

    • Integrity: The barrier function is significantly compromised in damaged or diseased skin, leading to substantially higher absorption rates.[4][5][10][11] Conditions like abrasions, burns, eczema, or even erythema can dramatically increase the systemic uptake of AAs.[4][11]

    • Anatomical Site: Skin thickness and the density of hair follicles vary across the body, influencing absorption rates. For example, absorption is generally higher in areas like the scrotum and face compared to the forearm or sole of the foot.[12]

    • Hydration & Temperature: Increased skin hydration and temperature can enhance the permeability of the stratum corneum.[13]

  • Exposure Conditions:

    • Concentration & Dose: Higher concentrations on the skin surface generally lead to a higher absorption flux.[5]

    • Duration of Contact: Longer exposure times allow for greater cumulative absorption.[5]

    • Formulation/Vehicle: The vehicle in which the aromatic amine is dissolved can significantly impact its release and partitioning into the skin.

Cutaneous Metabolism: The Skin's "First-Pass" Effect

The skin is not merely a passive barrier; it possesses metabolic capabilities that can alter chemicals as they pass through.[14][15] This is particularly relevant for aromatic amines. Skin cells contain enzymes, such as N-acetyltransferase 1 (NAT1), which can detoxify AAs through N-acetylation.[14] This process represents a "first-pass" effect, potentially reducing the systemic exposure to the parent, often more toxic, compound.[14] However, competing activation pathways, like hydroxylation, can also occur, sometimes forming reactive derivatives that can cause local toxicity, such as contact dermatitis.[14] Therefore, when conducting dermal absorption studies, it is crucial to consider and, if possible, analyze for the presence of key metabolites in both the skin and the receptor fluid.[16]

Experimental Design: The In Vitro Franz Diffusion Cell Model

The gold standard for assessing dermal absorption in vitro is the Franz diffusion cell method, as described in OECD Test Guideline 428.[6][7][17] This method is internationally recognized for regulatory submissions (e.g., REACH, cosmetics, biocides) and provides a reliable model for quantifying skin penetration without the use of live animals.[6][8]

The system consists of a donor chamber, where the test compound is applied, and a receptor chamber, filled with a fluid that mimics systemic circulation. These two chambers are separated by a skin membrane.[7][18][19]

Diagram: Workflow for In Vitro Dermal Absorption Study

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment (24h) cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation prep_skin Prepare Skin Membrane (Human/Porcine) prep_cells Assemble & Equilibrate Franz Diffusion Cells prep_skin->prep_cells apply_form Apply Formulation to Skin Surface prep_cells->apply_form Start T=0 prep_form Prepare Test Formulation collect_samples Collect Receptor Fluid at Time Intervals apply_form->collect_samples quantify Quantify Compound (HPLC, LC-MS/MS) collect_samples->quantify Receptor Fluid Samples dismount Dismount Skin & Surface Wash separate_layers Separate Skin Layers (SC, Epidermis, Dermis) dismount->separate_layers extract Extract Compound from Skin Layers separate_layers->extract extract->quantify calc_flux Calculate Flux (J) & Permeability (Kp) quantify->calc_flux mass_balance Determine Mass Balance & Skin Distribution calc_flux->mass_balance

Caption: General workflow for an in vitro skin permeation study.[20]

Detailed Experimental Protocols

The following protocols are based on the OECD 428 guideline and represent a validated system for dermal absorption testing.

Protocol 1: In Vitro Dermal Absorption using Franz Diffusion Cells

Objective: To quantify the rate and extent of absorption of an amino-substituted aromatic compound through an excised skin membrane over a 24-hour period.

Materials:

  • Vertical static Franz diffusion cells (e.g., 9 mm orifice, ~5 mL receptor volume).[18]

  • Circulating water bath set to maintain a skin surface temperature of 32 ± 1°C.[21][22]

  • Excised human or porcine skin membranes (see Protocol 2).

  • Receptor solution (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, potentially with a solubility enhancer like Tween 80 or Volpo to maintain sink conditions).[20]

  • Test formulation containing the aromatic amine.

  • Positive displacement pipette for applying the formulation.

  • HPLC or LC-MS/MS system for quantification.[6]

Procedure:

  • Franz Cell Assembly and Equilibration:

    • Assemble the Franz diffusion cells, mounting the prepared skin membrane between the donor and receptor compartments. Ensure the stratum corneum (outermost layer) faces the donor chamber.[20]

    • Carefully fill the receptor chamber with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.[20]

    • Place a small magnetic stir bar in the receptor chamber and place the cell on a stir plate. Constant stirring is essential for maintaining a homogenous solution.[18]

    • Connect the cells to the circulating water bath and allow the system to equilibrate for at least 30 minutes.

  • Skin Integrity Check (Pre-Dosing):

    • Before applying the test substance, it is crucial to verify the integrity of each skin membrane. Common methods include measuring Transepidermal Electrical Resistance (TEER) or Transepidermal Water Loss (TEWL).[23] Samples that do not meet pre-defined acceptance criteria (e.g., TEER < 2 kΩ) should be discarded.[23]

  • Application of Test Formulation:

    • Apply a precise, finite dose of the test formulation onto the skin surface in the donor chamber. The dose should mimic a realistic exposure scenario, typically up to 10 µL/cm² for liquids or 1-5 mg/cm² for solids.[16][24]

    • Ensure the application is uniform across the entire exposure area.[24][25] Record the exact time of application (T=0).

  • Sample Collection:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw the entire volume of the receptor chamber through the sampling arm.[20][21]

    • Immediately refill the receptor chamber with an equal volume of fresh, pre-warmed receptor solution.[20] This "full replacement" method ensures sink conditions are maintained and simplifies calculations.

    • Store collected samples appropriately (e.g., at -20°C) until analysis.[20]

  • End-of-Experiment Mass Balance:

    • Surface Wash: Wash the skin surface with a suitable solvent (e.g., soapy water or ethanol) to recover any unabsorbed compound.

    • Skin Layer Separation:

      • Separate the stratum corneum from the viable epidermis/dermis using tape stripping (e.g., 15-20 consecutive strips with adhesive tape).[20]

      • The remaining tissue is the viable epidermis and dermis.

    • Extraction: Extract the absorbed compound from the tape strips and the remaining skin tissue using an appropriate solvent.

    • Quantify the amount of the aromatic amine in the surface wash, each skin layer, and all collected receptor fluid samples using a validated analytical method.

Protocol 2: Preparation of Porcine Ear Skin Membranes

Rationale: Porcine (pig) ear skin is a widely accepted and suitable alternative to human skin for in vitro studies due to its similar thickness, hair follicle density, and permeability characteristics.[20][26]

Materials:

  • Freshly excised porcine ears from a local abattoir.

  • Scalpel, forceps, and a cutting board.

  • Dermatome (optional, for standardizing thickness).

  • Isotonic saline solution.

Procedure:

  • Sourcing and Storage: Obtain fresh porcine ears and transport them to the lab on ice. If not used immediately, they can be stored frozen at -20°C.

  • Thawing and Cleaning: Thaw frozen ears at room temperature.[20] Carefully wash the ear with saline to remove any surface dirt.

  • Skin Excision: Separate the full-thickness skin from the underlying cartilage using a scalpel.[27]

  • Subcutaneous Fat Removal: Place the excised skin, dermal side up, on a flat surface. Gently scrape away the subcutaneous fat and connective tissue using a scalpel until the white dermal layer is clearly visible.[20]

  • Sectioning: Cut the prepared skin into sections of an appropriate size to fit the Franz diffusion cells.[20]

  • Thickness Standardization (Optional but Recommended): Use a dermatome to slice the skin to a uniform thickness, typically around 500-750 µm.[20] This reduces inter-sample variability.

  • Final Inspection and Use: Visually inspect each membrane for imperfections like holes or scratches before mounting it in the Franz cell.[20]

Data Analysis and Interpretation

A successful study culminates in the careful analysis of the collected data to derive meaningful absorption parameters.

Key Parameters
  • Cumulative Amount Permeated (Q): Plot the cumulative amount of the aromatic amine that has permeated into the receptor fluid per unit area (e.g., µg/cm²) against time (hours).

  • Steady-State Flux (Jss): The flux is the rate of absorption across the skin. It is determined from the slope of the linear portion of the cumulative amount versus time plot.[28][29]

  • Permeability Coefficient (Kp): This parameter normalizes the flux to the concentration of the compound applied in the donor chamber (Cd). It is a measure of the skin's permeability to a specific chemical.[29]

    • Kp (cm/h) = Jss / Cd

  • Lag Time (t_lag): The time it takes for the penetrant to establish a steady-state concentration gradient across the skin membrane. It is determined by extrapolating the linear portion of the permeation plot back to the x-axis (time).[29]

Data Presentation

Quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Example Physicochemical Properties and Permeability of Aromatic Amines

CompoundCAS NumberMolecular Weight ( g/mol )LogPExample Steady-State Flux (µg/cm²/h)Example Permeability Coefficient (Kp) (cm/h x 10⁻³)
Aniline62-53-393.130.90Data-dependentData-dependent
o-Toluidine95-53-4107.151.42Data-dependentData-dependent
p-Phenylenediamine106-50-3108.14-0.30Data-dependentData-dependent
4-Aminobiphenyl92-67-1169.222.80Data-dependentData-dependent

Note: Flux and Kp values are highly dependent on the specific experimental conditions (e.g., vehicle, dose) and must be determined empirically.

Table 2: Example Mass Balance and Skin Distribution at 24 Hours

CompartmentAmount Recovered (µg/cm²)Percentage of Applied Dose (%)
Surface Wash (Unabsorbed)Data-dependentData-dependent
Stratum CorneumData-dependentData-dependent
Viable Epidermis/DermisData-dependentData-dependent
Receptor Fluid (Absorbed)Data-dependentData-dependent
Total Recovery Sum of above Sum of above

A good mass balance, typically between 85-115% of the applied dose, is a key indicator of a technically valid study.

Diagram: Mechanism of Percutaneous Absorption

G cluster_skin Skin Layers cluster_pathways cluster_fate stratum_corneum Stratum Corneum (SC) - Lipophilic Barrier - Intercellular Lipid Matrix viable_epidermis Viable Epidermis - Aqueous Environment - Metabolic Enzymes (e.g., NAT1) dermis Dermis - Capillary Network - Entry to Systemic Circulation metabolized Metabolized (e.g., Acetylation) viable_epidermis->metabolized absorbed Systemic Absorption dermis->absorbed compound Aromatic Amine (on surface) path1 Transcellular (through cells) compound->path1 path2 Intercellular (between cells) compound->path2 path1->viable_epidermis path2->viable_epidermis

Caption: Pathways for dermal absorption of aromatic amines.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of results, every protocol must incorporate self-validating steps:

  • Skin Integrity: As mentioned, pre-testing each skin sample is non-negotiable. This validates that the barrier is intact and that any observed penetration is not an artifact of damaged tissue.[23]

  • Mass Balance: Achieving a high total recovery of the applied dose demonstrates the robustness of the experimental and analytical procedures. Poor recovery may indicate issues such as compound volatility, binding to the apparatus, or analytical errors.

  • Reference Compounds: Periodically running the assay with a reference compound of known permeability (e.g., caffeine or benzoic acid) can confirm that the overall system (skin quality, cell setup, analytical method) is performing as expected.

  • Analytical Method Validation: The HPLC or LC-MS/MS method used for quantification must be fully validated for linearity, accuracy, precision, and sensitivity according to standard guidelines.

By adhering to these rigorous protocols and validation steps, researchers can generate high-quality, defensible data essential for protecting human health from the risks associated with dermal exposure to amino-substituted aromatic compounds.

References

  • Blaszkewicz, M., & Iavicoli, I. (2015). N-acetylation of aromatic amines: implication for skin and immune cells. PubMed. Available at: [Link]

  • YesWeLab. (n.d.). OECD 428 - Skin absorption. YesWeLab. Available at: [Link]

  • Wikipedia. (n.d.). Absorption (skin). Wikipedia. Available at: [Link]

  • EUROLAB. (n.d.). OECD Procedure 428 Skin Absorption: In Vitro Method. EUROLAB. Available at: [Link]

  • Taylor & Francis. (n.d.). Skin absorption – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Southern Research. (n.d.). OECD 427/428: Skin absorption (in vivo and in vitro). Southern Research. Available at: [Link]

  • OECD. (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD iLibrary. Available at: [Link]

  • Korinth, G., Schaller, K. H., & Drexler, H. (2013). Percutaneous absorption of aromatic amines and the risk assessment resulting from the dermal pathway. PubMed. Available at: [Link]

  • OECD. (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD READ. Available at: [Link]

  • Danish Environmental Protection Agency. (2009). 5 Biological factors influencing skin absorption. Pesticides Research No. 124. Available at: [Link]

  • XENOMETRIX. (n.d.). In vitro Skin Absorption Tests, Dermal Penetration. XENOMETRIX. Available at: [Link]

  • Brooke, I., Cocker, J., Delic, J., Jones, K., & Warren, N. (2003). Factors affecting the extent of dermal absorption of solvent vapours: a human volunteer study. PubMed. Available at: [Link]

  • Korinth, G., Schaller, K. H., & Drexler, H. (2013). Percutaneous absorption of aromatic amines and the risk assessment resulting from the dermal pathway. IMR Press. Available at: [Link]

  • Kezic, S., & Nielsen, J. B. (n.d.). Absorption of chemicals through compromised skin. Scilit. Available at: [Link]

  • PermeGear. (n.d.). DIFFUSION TESTING FUNDAMENTALS. PermeGear. Available at: [Link]

  • Pleguezuelos-Villa, M., et al. (2022). Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. PubMed. Available at: [Link]

  • Tox Lab. (n.d.). Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428). Tox Lab. Available at: [Link]

  • Krishna, S., et al. (2023). Role of skin enzymes in metabolism of topical drugs. OAE Publishing Inc. Available at: [Link]

  • Auriga Research. (2025). Franz Diffusion. Auriga Research. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro Skin Penetration Studies. Charles River Laboratories. Available at: [Link]

  • Kaca, M., et al. (2014). Suitability of skin integrity tests for dermal absorption studies in vitro. PubMed. Available at: [Link]

  • Korinth, G., et al. (2007). Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases. PMC. Available at: [Link]

  • Korinth, G., et al. (2007). Dermal absorption of aromatic amines in workers with different skin lesions: A report on 4 cases. ResearchGate. Available at: [Link]

  • European Biomedical Institute. (n.d.). In vitro Skin Absorption and Dermal Penetration Test. European Biomedical Institute. Available at: [Link]

  • Weiss, T., et al. (n.d.). Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams. Scilit. Available at: [Link]

  • Rahman, H., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • International Labour Organization. (2011). Aromatic Amino Compounds. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

  • Federal Register. (2004). In Vitro Dermal Absorption Rate Testing of Certain Chemicals of Interest to the Occupational Safety and Health Administration. Federal Register. Available at: [Link]

  • Clarys, P., et al. (2015). In vitro Dermal Absorption: Sample Application and Seal Quality in a Franz Diffusion Cell System. PermeGear. Available at: [Link]

  • Clarys, P., et al. (2015). In vitro Dermal Absorption: Sample Application and Seal Quality in a Franz Diffusion Cell System. Karger Publishers. Available at: [Link]

  • Plastic Surgery Key. (2017). Human Native and Reconstructed Skin Preparations for In Vitro Penetration and Permeation Studies. Plastic Surgery Key. Available at: [Link]

  • Pleguezuelos-Villa, M., et al. (2022). Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. ResearchGate. Available at: [Link]

  • Ochowiak, M., et al. (n.d.). DETERMINATION OF DIFFUSION COEFFICIENT AND PERMEABILITY THROUGH THE BARRIER OF SUBSTANCE IN SIMULATED BIOMEDICAL SYSTEMS. ResearchGate. Available at: [Link]

  • Vávrová, K. (2015). How can I use Fick's equation to calculate the flux of a transdermal permeation enhancer? ResearchGate. Available at: [Link]

  • Paur, H., et al. (2018). A Method for Determination and Simulation of Permeability and Diffusion in a 3D Tissue Model in a Membrane Insert System for Multi-well Plates. PMC. Available at: [Link]

  • Scribd. (n.d.). Frans Diffusion Cell Based Permeation Study For Ev... Scribd. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (4-Amino-3,5-dibromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for the synthesis of (4-Amino-3,5-dibromophenyl)acetic acid (CAS: 191869-08-6) [1]. This guide is designed for researchers and drug development professionals facing yield, purity, and isolation challenges during the electrophilic aromatic bromination of 4-aminophenylacetic acid.

As a highly activated aniline derivative, 4-aminophenylacetic acid is prone to over-oxidation and polyhalogenation. Below, we provide field-proven methodologies, mechanistic insights, and a comprehensive Q&A to help you establish a self-validating, high-yielding synthetic workflow.

Mechanistic Pathway & Reaction Causality

The amino (


) group is a strongly activating, ortho/para-directing substituent. Because the para position is already occupied by the acetic acid moiety (

), electrophilic aromatic substitution is sterically and electronically directed exclusively to the two equivalent ortho positions (carbons 3 and 5).

Pathway SM 4-Aminophenylacetic Acid (Highly Activated Ring) EAS Electrophilic Aromatic Substitution (Ortho) SM->EAS Directs to C3 & C5 Reagent Brominating Agent (NBS or Br2) Reagent->EAS Provides Br+ Product (4-Amino-3,5-dibromophenyl)acetic Acid (Target Product) EAS->Product Di-bromination

Reaction pathway for the ortho-selective dibromination of 4-aminophenylacetic acid.

Comparative Data: Brominating Agents

Selecting the right brominating agent is the most critical variable in this synthesis. While elemental bromine (


) is highly atom-economical and classical, it is a strong oxidant that can degrade the electron-rich aniline ring into polymeric tars. N-Bromosuccinimide (NBS) provides a controlled release of 

and significantly improves purity profiles[2].
Brominating AgentSolvent SystemTemp RangeTypical YieldPrimary Impurity Profile
Bromine (

)
Glacial Acetic Acid10°C to 20°C65 - 75%High risk of oxidation (black tar), tribromination.
NBS (2.05 eq) DMF or Acetonitrile0°C to RT85 - 92%Succinimide byproduct (water-soluble), mono-bromo traces.

Standardized Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system . This means incorporating in-process controls (IPCs) that confirm the reaction state before proceeding to the next step.

Protocol A: NBS-Mediated Bromination (Recommended for High Purity)

This method utilizes NBS to prevent the oxidative degradation commonly seen with free anilines[2].

  • Preparation : Dissolve 1.0 equivalent (e.g.,

    
    ) of 4-aminophenylacetic acid in 
    
    
    
    of anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.
  • Reagent Addition : Cool the solution to

    
    . Slowly add 2.05 equivalents (
    
    
    
    ) of N-Bromosuccinimide (NBS) portion-wise over 45 minutes. Causality: Maintaining
    
    
    suppresses the formation of radical byproducts and prevents exothermic runaway.
  • Reaction Progression : Remove the ice bath and allow the mixture to warm to room temperature (

    
    ). Stir for 2 to 4 hours.
    
  • Self-Validation (IPC) : Pull a

    
     aliquot, quench in 
    
    
    
    of
    
    
    aqueous sodium thiosulfate (to destroy unreacted NBS), and extract with ethyl acetate. Analyze via HPLC or TLC (Eluent: DCM/MeOH 9:1). The complete disappearance of the mono-bromo intermediate validates the end of the reaction.
  • Workup & Isolation : Pour the reaction mixture into

    
     of ice-cold distilled water. The target product will precipitate as an off-white to pale tan solid. Succinimide remains highly soluble in the aqueous phase.
    
  • Purification : Filter the precipitate, wash with copious amounts of cold water, and recrystallize from Ethanol/Water to yield pure (4-Amino-3,5-dibromophenyl)acetic acid.

Protocol B: Classical Bromine/Acetic Acid Method (For Scale-Up)
  • Preparation : Suspend 1.0 equivalent of 4-aminophenylacetic acid in glacial acetic acid (

    
    ).
    
  • Addition : Dissolve 2.05 equivalents of elemental

    
     in an equal volume of glacial acetic acid. Add this solution dropwise to the stirring aniline suspension at 
    
    
    
    .
  • Isolation : Post-reaction (monitored via TLC), pour the mixture into ice water containing a slight excess of sodium bisulfite (to neutralize residual

    
    ). Filter the resulting precipitate.
    

Troubleshooting & FAQs

Q1: My reaction mixture turns into a dark brown/black tar, and my yield is extremely low. What is happening? A: You are experiencing oxidative degradation. Because the amino group heavily enriches the phenyl ring with electron density, strong halogens like


 can oxidize the amine to a quinone-imine intermediate, which rapidly polymerizes into "tar".
Solution: Switch to the NBS protocol (Protocol A). If you must use 

, strictly control the temperature (do not exceed

during addition) and ensure your

is added dropwise over a longer period. Alternatively, you can temporarily protect the amine as an acetamide (using acetic anhydride), perform the bromination, and then deprotect it via acid hydrolysis.

Q2: My LC-MS/NMR shows a persistent mono-bromo impurity (approx. 5-10%). How do I drive the reaction to completion? A: The first bromination occurs rapidly, but the introduction of the first electron-withdrawing bromine atom slightly deactivates the ring, making the second bromination slower. Solution: Ensure you are using a strict stoichiometric excess of the brominating agent (2.05 to 2.10 equivalents). If using NBS, allow the reaction to stir for an additional 2 hours at room temperature. Do not heat the reaction above


, as this will increase oxidation rather than productive bromination.

Q3: How can I separate the dibromo product from the mono-bromo impurity without using column chromatography? A: The dibromo product is significantly more lipophilic and less soluble in polar aqueous mixtures than the mono-bromo derivative. Solution: Perform a solvent-antisolvent recrystallization. Dissolve the crude mixture in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then to


. The di-bromo product will preferentially crystallize, leaving the mono-bromo impurity in the mother liquor.

Q4: Is there a risk of decarboxylation during this synthesis? A: Generally, no. While some phenylacetic acids can decarboxylate under harsh oxidative conditions, the conditions used for electrophilic bromination (room temperature, mild acid or DMF) are not sufficient to cleave the


 bond of the acetic acid moiety. Ensure you are not boiling the mixture in strong acids.

References

  • Chattaway, F. D., et al. "Reactivity of the Methylene Group in Derivatives of Phenylacetic Acid". RSC Publishing. Available at:[Link]

  • Das, B., et al. "An efficient, rapid and regioselective nuclear bromination of aromatics and heteroaromatics with NBS using sulfonic-acid-functionalized silica as a heterogeneous recyclable catalyst". ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Bromination of Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the mechanistic complexities of brominating phenylacetic acid (PAA) derivatives. Bromination of these scaffolds is highly sensitive to reaction conditions, often leading to competing pathways such as over-bromination, unwanted ring substitution, or thermal degradation.

This guide provides field-proven, self-validating protocols and diagnostic FAQs to ensure high-fidelity synthesis.

Diagnostic Decision Tree

TroubleshootingPathway Start Phenylacetic Acid Bromination Target Identify Target Site Start->Target Alpha Alpha-Carbon (HVZ / Radical) Target->Alpha PBr3/Br2 or NBS Ring Aromatic Ring (EAS) Target->Ring Br2/Lewis Acid Err1 Over-bromination (Di-bromo species) Alpha->Err1 Err2 Decarboxylation (Thermal degradation) Alpha->Err2 Ring->Err1 Err3 Alpha-bromination (Radical leakage) Ring->Err3 Sol1 Limit Br2 to 1.05 eq Cool to 0-15°C Err1->Sol1 Sol2 Mild hydrolysis Avoid temps > 50°C Err2->Sol2 Sol3 Exclude light Use strong Lewis Acid Err3->Sol3

Diagnostic workflow for troubleshooting phenylacetic acid bromination side reactions.

Part 1: Alpha-Bromination (Hell-Volhard-Zelinsky & Radical Methods)

FAQ 1: Why am I observing significant di-bromination at the alpha carbon during the HVZ reaction?

Causality: The Hell-Volhard-Zelinsky (HVZ) reaction relies on the conversion of the carboxylic acid to an acyl bromide via


, followed by enolization. The enol acts as a nucleophile that attacks 

to form the alpha-bromo acyl bromide (1[1]). Because the alpha-proton of the resulting mono-bromo acyl bromide remains slightly acidic, a second enolization can occur. Excess bromine or elevated temperatures drive this secondary kinetic pathway, leading to 2,2-dibromophenylacetic acid. Solution: Strict stoichiometric control is mandatory. Limit

to exactly 1.05 equivalents and maintain the reaction temperature between 0°C and 15°C to suppress the activation energy required for di-bromination (2[2]).
FAQ 2: My alpha-bromo phenylacetic acid product is degrading during workup. What is the mechanism of this loss?

Causality: Alpha-halo carboxylic acids are highly susceptible to thermal decarboxylation. When exposed to elevated temperatures (often required to drive off excess solvent or during harsh hydrolysis of the acyl bromide intermediate), the molecule undergoes decarboxylation to form a benzyl bromide derivative. Thermal decarboxylation of phenylacetic acids typically accelerates at elevated temperatures (3[3]). Solution: Quench the acyl bromide intermediate with water at 0°C. Never exceed 40°C during rotary evaporation or subsequent drying steps.

FAQ 3: I am using NBS and AIBN for direct free-radical bromination of ethyl phenylacetate, but yields are poor. Why?

Causality: Free-radical bromination is highly sensitive to moisture. Water can quench the radical propagation chain or degrade the N-Bromosuccinimide (NBS) reagent, leading to incomplete conversion and unreacted starting material (4[4]). Solution: Rigorously dry all solvents (e.g.,


 or benzene) over molecular sieves. Ensure the reaction is purged with argon or nitrogen prior to initiating with heat or light.

Part 2: Ring Bromination (Electrophilic Aromatic Substitution)

FAQ 4: I am targeting ring bromination, but NMR shows significant alpha-bromination side products. How do I prevent this?

Causality: The benzylic alpha-protons of phenylacetic acid are highly activated. In the presence of ambient light or trace peroxides, homolytic cleavage of


 initiates a competing free-radical pathway at the alpha-carbon.
Solution:  Electrophilic Aromatic Substitution (EAS) must be conducted in strict darkness (wrap the flask in aluminum foil). Utilize a strong Lewis acid catalyst (e.g., 

or

) to polarize the

bond, ensuring the electrophilic pathway outcompetes radical formation.
FAQ 5: How does the presence of other ring substituents affect my bromination strategy?

Causality: Substituents dictate regioselectivity via electronic directing effects. For example, in 4-hydroxyphenylacetic acid, the hydroxyl group is a powerful ortho/para director. Since the para position is blocked by the acetic acid chain, bromination is directed exclusively to the ortho position (C3) (2[2]). Conversely, deactivating groups like a nitro group will direct meta to themselves, requiring harsher conditions or sequential synthesis strategies (3[3]).

Part 3: Quantitative Data & Reaction Parameters

To prevent side reactions, adhere to the optimized parameters summarized in the table below:

Reaction TypeTarget PositionPrimary Side Reaction RiskOptimal StoichiometryOptimal TemperatureCatalyst / Initiator
HVZ Reaction Alpha-CarbonDi-bromination, Decarboxylation1.05 eq

, 0.1 eq

0°C to 15°C

(Catalytic)
Radical Bromination Alpha-CarbonMoisture quenching, low yield1.10 eq NBS70°C - 80°C (Reflux)AIBN or Light
EAS (Activated Ring) Aromatic RingAlpha-bromination (Radical leak)1.05 eq

0°C to 5°CNone (Glacial AcOH solvent)
EAS (Deactivated Ring) Aromatic RingIncomplete reaction1.20 eq

25°C to 60°C

or

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective Alpha-Bromination via Optimized HVZ

This protocol utilizes a self-validating temperature control system to prevent over-bromination.

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Purge with

    
    .
    
  • Reagent Loading: Add phenylacetic acid (10.0 g, 73.4 mmol) and dry dichloromethane (DCM) (50 mL). Add catalytic Phosphorus Tribromide (

    
    ) (0.7 mL, ~0.1 eq).
    
  • Temperature Validation: Submerge the flask in an ice-water bath. Validation Check: Do not proceed until the internal temperature probe reads

    
     5°C.
    
  • Bromine Addition: Dissolve

    
     (4.0 mL, 77.1 mmol, 1.05 eq) in 10 mL DCM. Add dropwise over 1 hour.
    
    • Causality Note: Slow addition prevents localized thermal spikes that trigger di-bromination.

  • Hydrolysis: Once

    
     evolution ceases (monitor via pH paper at the condenser outlet), cool the mixture back to 0°C. Carefully add 20 mL of cold distilled water dropwise to hydrolyze the acyl bromide intermediate to the carboxylic acid (1[1]).
    
  • Workup: Separate the organic layer, wash with brine, and dry over anhydrous

    
    . Evaporate the solvent under reduced pressure at a water-bath temperature strictly below 40°C  to prevent decarboxylation.
    
Protocol B: Regioselective Ring Bromination (e.g., 4-Hydroxyphenylacetic Acid)

This protocol suppresses alpha-bromination by exploiting solvent effects and dark conditions.

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-hydroxyphenylacetic acid (5.0 g, 32.8 mmol) in Glacial Acetic Acid (25 mL).

  • Light Exclusion: Wrap the entire flask and dropping funnel in aluminum foil to suppress free-radical initiation at the alpha-carbon.

  • Cooling: Cool the solution to 10-15°C using a cold water bath.

  • Bromination: Add

    
     (1.76 mL, 34.4 mmol, 1.05 eq) dropwise over 45 minutes. The hydroxyl group's strong activating effect allows EAS to proceed without a Lewis acid (2[2]).
    
  • Quenching: After 2 hours of stirring, add 10% aqueous sodium bisulfite (

    
    ) until the red/brown color dissipates, neutralizing unreacted bromine.
    
  • Isolation: Filter the resulting precipitate and recrystallize from ethanol/water to yield pure 3-bromo-4-hydroxyphenylacetic acid.

References

  • Hell Volhard Zelinsky Reaction - Mechanism, Uses, Enolization of acyl bromide and Bromination of Enol Source: Aakash Institute URL:[Link]

Sources

Method development for the separation of isomers of dibrominated phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Separating positional isomers of dibrominated phenylacetic acid (e.g., 2,4-; 2,5-; 3,4-dibromophenylacetic acid) presents a classic chromatographic challenge.[1] These molecules share identical molecular weights and very similar hydrophobicities (


), rendering standard C18 retention mechanisms insufficient for baseline resolution.

The Core Challenge:

  • Structural Similarity: The only difference is the spatial arrangement of bromine atoms on the phenyl ring.[1]

  • Acidity: The carboxylic acid moiety (pKa

    
     3.5–4.0, lowered by electron-withdrawing bromines) requires strict pH control to prevent peak splitting or tailing caused by mixed ionization states.[1]
    
  • Interaction Mechanisms: Successful separation requires exploiting secondary interactions—specifically

    
    -
    
    
    
    interactions and steric (shape) selectivity—rather than relying solely on hydrophobicity.

Method Development Strategy (The "How-To")

Do not start with a random C18 column. Follow this logic-driven development path to save time and solvent.

Phase 1: Stationary Phase Selection (The Critical Step)

For halogenated aromatic isomers, the stationary phase must offer "shape selectivity."[1]

Column ChemistrySuitabilityMechanism of ActionRecommendation
Pentafluorophenyl (PFP/F5) High Strong

-

electron interactions; highly sensitive to halogen positioning.[1]
Primary Choice
Phenyl-Hexyl High

-

stacking with the analyte's aromatic ring; offers alternative selectivity to PFP.[1]
Secondary Choice
C18 (Octadecyl) Low/MediumHydrophobic interaction only. Often fails to resolve critical isomer pairs (e.g., 2,4 vs 2,5).Use only if high-carbon load/polymerically bonded.[1]
Phase 2: Mobile Phase Chemistry
  • Solvent A (Aqueous): Water + 0.1% Formic Acid (for MS) or 0.1% Phosphoric Acid (for UV).[1]

    • Why? You must suppress the ionization of the carboxylic acid.[1] At pH ~2.5, the acid is protonated (neutral), increasing retention and sharpening peaks.[1]

  • Solvent B (Organic): Methanol (MeOH) is preferred over Acetonitrile (ACN).[1]

    • Why? Methanol is a protic solvent that allows the unique

      
      -
      
      
      
      interactions of PFP/Phenyl phases to dominate. ACN can sometimes suppress these specific interactions.
Phase 3: Initial Screening Protocol
  • Column: PFP, 150 x 4.6 mm, 3 µm (or sub-2 µm for UHPLC).

  • Flow: 1.0 mL/min (standard HPLC).

  • Temperature: 25°C (Lower temperatures often enhance isomeric resolution by reducing molecular rotation).

  • Gradient: 5% B to 60% B over 20 minutes.

Visualizing the Workflow

The following diagram outlines the logical decision process for developing this method.

MethodDevelopment Start START: Isomer Mixture ColSelect Select Column: PFP or Phenyl-Hexyl Start->ColSelect MobilePhase Mobile Phase: Water/MeOH + 0.1% Acid ColSelect->MobilePhase Screen Run Screening Gradient (5-60% B) MobilePhase->Screen CheckRes Check Resolution (Rs) Screen->CheckRes OptTemp Decrease Temp (Try 15-20°C) CheckRes->OptTemp Rs < 1.5 (Co-elution) Final VALIDATED METHOD CheckRes->Final Rs > 1.5 OptGradient Flatten Gradient (Isocratic Hold) OptTemp->OptGradient Still co-eluting OptSolvent Switch Modifier (MeOH <-> ACN) OptSolvent->Screen Re-screen OptGradient->OptSolvent Selectivity issue

Figure 1: Decision matrix for optimizing the separation of halogenated aromatic isomers.

Troubleshooting Guide & FAQs

This section addresses specific issues reported by users working with dibromophenylacetic acid.

Q1: My isomer peaks are tailing significantly (Asymmetry > 1.5). How do I fix this?

Diagnosis: This is likely "Secondary Silanol Interaction" or "Ionization Tailing."

  • The Cause: The carboxylic acid group on your molecule is partially ionizing (pH is near pKa) or interacting with free silanols on the silica surface.[1]

  • The Fix:

    • Lower the pH: Ensure your aqueous mobile phase is pH 2.0 – 2.5. Use Phosphate buffer (20mM) instead of just Formic acid if using UV detection; phosphate masks silanols better.

    • Increase Ionic Strength: Add 10-20mM Ammonium Formate to the mobile phase if using MS.

    • Check Column Age: Older columns lose their end-capping, exposing silanols. Try a fresh column.

Q2: I have two isomers eluting at the exact same time (Critical Pair). Changing the gradient slope didn't help.

Diagnosis: You have a selectivity issue, not a retention issue.

  • The Cause: On your current column, the interaction energy for both isomers is identical.

  • The Fix:

    • Change the Stationary Phase: If using C18, switch to PFP (Pentafluorophenyl) . The fluorine atoms on the PFP phase interact differently with the bromine atoms on your analyte depending on their position (ortho/meta/para).[1]

    • Switch Organic Modifier: If using Acetonitrile, switch to Methanol . Methanol facilitates

      
      -
      
      
      
      stacking interactions, which are crucial for separating aromatic isomers. Acetonitrile forms a "layer" over the stationary phase that can block these steric interactions [1].
Q3: My retention times are drifting day-to-day.

Diagnosis: Mobile phase equilibration or pH instability.

  • The Fix:

    • Equilibration: Phenyl and PFP columns require longer equilibration times than C18. Ensure you equate for at least 20 column volumes before the first injection.

    • Check the "Water" Line: If using a quaternary pump, ensure the aqueous line is fresh. Bacterial growth in the water bottle changes the pH and organic content, shifting retention for weak acids like phenylacetic acid.

Advanced Optimization: The Temperature Effect

For isomeric separations, temperature is a powerful, often overlooked tool.

Hypothesis: Lower temperatures reduce the kinetic energy of the molecules, preventing free rotation.[1] This "locks" the isomers into specific conformations, maximizing the shape-selective fit into the stationary phase ligands.[1]

Protocol:

  • Start at 35°C.

  • Decrease temperature in 5°C increments (30°C -> 25°C -> 20°C).

  • Observation: You will likely see the peaks move apart (increase in

    
    ) as temperature drops. Note that system pressure will increase due to viscosity.
    

Troubleshooting Issue ISSUE DETECTED Coelution Peaks Merge (Co-elution) Issue->Coelution Tailing Peak Tailing Issue->Tailing Drift RT Drift Issue->Drift Action_Selectivity Change Column (PFP) or Solvent (MeOH) Coelution->Action_Selectivity Action_pH Lower pH (< 2.5) Increase Buffer Conc. Tailing->Action_pH Action_Equil Increase Equil. Time Check Pump Mixing Drift->Action_Equil

Figure 2: Rapid troubleshooting logic for common isomeric separation failures.[1]

References

  • Sielc Technologies. (2018).[2] Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Retrieved from [Link]

  • PubChem. (2025).[3] 2,4-Dibromopentanedioic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing (4-Amino-3,5-dibromophenyl)acetic acid for Long-Term Storage

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term storage and stability of (4-Amino-3,5-dibromophenyl)acetic acid. Understanding the chemical vulnerabilities of this compound is critical for ensuring experimental reproducibility and the integrity of research data. This document offers a structured approach to storage, troubleshooting potential issues, and verifying compound stability over time.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the ideal long-term storage conditions for (4-Amino-3,5-dibromophenyl)acetic acid?

A1: For optimal long-term stability, (4-Amino-3,5-dibromophenyl)acetic acid should be stored at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). While some suppliers may indicate ambient temperature storage, the inherent reactivity of the aromatic amine and benzylic acid functionalities necessitates more stringent conditions to prevent degradation over extended periods.

Q2: Why is a low temperature and inert atmosphere recommended?

A2: The primary degradation pathways for this molecule are oxidation of the electron-rich aromatic amine and potential dehalogenation. Low temperatures slow down the rates of these chemical reactions. An inert atmosphere is crucial to displace oxygen, a key reactant in the oxidation of aromatic amines.[1][2]

Q3: My (4-Amino-3,5-dibromophenyl)acetic acid has changed color from off-white to a yellowish or brownish hue. Is it still usable?

A3: A color change is a visual indicator of potential degradation, likely due to the oxidation of the 4-amino group, a common issue with aromatic amines.[1] While a slight color change may not significantly impact the compound's purity for some applications, it is a sign of instability. It is strongly recommended to re-analyze the purity of the material before use, for example, by HPLC, to determine if it still meets the requirements of your experiment.

Q4: Is (4-Amino-3,5-dibromophenyl)acetic acid sensitive to light?

A4: Yes. Aromatic amines and halogenated compounds can be sensitive to light. Photodegradation can lead to the formation of colored impurities and loss of potency. Therefore, storage in amber vials or containers that protect the contents from light is essential.

Q5: Can I store the compound in a solution?

A5: Storing (4-Amino-3,5-dibromophenyl)acetic acid in solution for long periods is generally not recommended due to the increased potential for degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at -20°C or below, under an inert atmosphere. The choice of solvent is critical; avoid those that can react with the amino or carboxylic acid groups.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Compound has darkened significantly. Oxidation of the aromatic amine group due to exposure to air and/or light.- Confirm purity using HPLC or LC-MS. - If purity is compromised, consider purification (e.g., recrystallization) if feasible, or procure a new batch. - Ensure future storage is under an inert atmosphere and protected from light.
Difficulty dissolving the compound. The compound may have degraded to less soluble impurities.- Verify the identity and purity of the compound using analytical methods like NMR or mass spectrometry. - Try gentle warming or sonication to aid dissolution, but be aware that this may accelerate degradation if the compound is unstable.
Inconsistent experimental results using the same batch of the compound. The compound may be degrading over time, leading to a decrease in the effective concentration of the active molecule.- Implement a stability testing protocol (see below) to monitor the purity of the compound at regular intervals. - Aliquot the compound upon receipt to minimize repeated freeze-thaw cycles and exposure of the entire batch to the atmosphere.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Chemical degradation of the compound.- Attempt to identify the degradation products by mass spectrometry to understand the degradation pathway. - Review storage conditions and handling procedures to identify and mitigate the cause of degradation.

Potential Degradation Pathways

Understanding the likely degradation pathways is key to preventing them. For (4-Amino-3,5-dibromophenyl)acetic acid, the primary vulnerabilities are the aromatic amine, the benzylic acetic acid moiety, and the carbon-bromine bonds.

Caption: Workflow for a long-term stability study.

1. Initial Characterization (Time Zero)

  • Upon receipt, confirm the identity of the compound using methods such as ¹H NMR and Mass Spectrometry.

  • Establish the initial purity of the batch using High-Performance Liquid Chromatography (HPLC). This will serve as the baseline for all future comparisons.

  • Record the initial physical appearance (color and form).

2. Sample Preparation and Storage

  • Aliquot the compound into multiple small, amber glass vials to avoid repeated opening of the main stock.

  • For each storage condition, prepare several vials.

  • For inert atmosphere conditions, flush the vials with dry argon or nitrogen before sealing.

  • Store the vials under the following conditions:

    • Condition 1 (Recommended): 2-8°C, protected from light, under an inert atmosphere.

    • Condition 2 (Sub-optimal): Ambient temperature (e.g., 20-25°C), protected from light, under an inert atmosphere.

    • Condition 3 (Stress Condition): Ambient temperature, exposed to ambient light and air.

3. Purity Assessment by HPLC

  • At predetermined time points (e.g., 1, 3, 6, 9, and 12 months), remove one vial from each storage condition.

  • Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Analyze the sample by HPLC to determine the purity.

Table 1: Example HPLC Method Parameters

ParameterValue
Column C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

4. Data Analysis

  • Compare the purity results at each time point to the initial (time zero) purity.

  • Note any changes in physical appearance.

  • A significant decrease in the main peak area and the appearance of new peaks in the chromatogram indicate degradation.

References

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Oxidation of Secondary and Primary Amines. (n.d.). Retrieved from [Link]

  • Jiménez, J. I., Canales, A., Jiménez-Barbero, J., García, J. L., & Díaz, E. (2007). Characterization of the last step of the aerobic phenylacetic acid degradation pathway. Microbiology, 153(2), 583-590. [Link]

  • Teufel, R., Friedrich, T., & Fuchs, G. (2010). Overview of phenyl acetic acid (paa) degradation pathway. a Several... [Link]

  • Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of aromatics by nucleophilic aromatic substitution. Environmental science & technology, 48(18), 10904-10911. [Link]

  • Rao, P. S., & Hayon, E. (1973). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry, 77(23), 2753-2756. [Link]

  • Jiménez, J. I., Canales, A., Jiménez-Barbero, J., García, J. L., & Díaz, E. (2007). Characterization of the last step of the aerobic phenylacetic acid degradation pathway. PubMed. [Link]

  • Cui, L., Wang, Z., Zeng, Y., & Zheng, Y. (2023). The degradative pathways of phenylacetic acid. Phenylacetate is... ResearchGate. [Link]

  • Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. PubMed. [Link]

  • Liu, T., Zhang, X., & Wang, W. (2022). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers in Microbiology, 13, 991807. [Link]

  • Hrubá, M., Černíková, A., & Kukučka, P. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Molecules, 26(11), 3299. [Link]

  • EPA. (n.d.). Amino(4-bromophenyl)acetic acid Properties. [Link]

  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). [Link]

  • Aromatic Amino Acids - MTC USA. (n.d.). [Link]

  • Gehrke, C. W., & Kuo, K. C. (1989). HPLC analysis of aromatic amino acids, nucleosides, and bases in plasma of acute lymphocytic leukemia on chemotherapy. PubMed. [Link]

  • Reactions of aromatic amines. (2016, May 17). SlideShare. [Link]

  • Google Patents. (n.d.).
  • Bhandare, P., Madhavan, P., Rao, B. M., & Rao, N. S. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

  • Khan, I., A. W. (2016). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 7(5), 18-26. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4'-Aminoacetophenone. [Link]

  • Redox. (2020, December 3). Safety Data Sheet Acetic Acid, Glacial. [Link]

  • EMD Chemicals Inc. (2011, April 26). Material Safety Data Sheet. [Link]

  • ResearchGate. (2015, June 10). How sensitive is acetic acid to sunlight?[Link]

  • PubChem. (n.d.). (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-(((2-amino-3,5-dibromophenyl)methyl)amino)cyclohexan-1-ol (1/1). [Link]

Sources

Scaling up the synthesis of (4-Amino-3,5-dibromophenyl)acetic acid for industrial applications

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the industrial-scale synthesis of (4-Amino-3,5-dibromophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this critical pharmaceutical intermediate. As a key starting material for drugs like Ambroxol, ensuring a robust, safe, and efficient synthesis process is paramount.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial routes for synthesizing (4-Amino-3,5-dibromophenyl)acetic acid?

The most prevalent and economically viable route for industrial production starts with p-aminophenylacetic acid, which undergoes a direct electrophilic aromatic substitution (bromination) to yield the desired product.[3][4] An alternative, though often more complex for scale-up, involves multi-step syntheses that may include Sandmeyer reactions to introduce the bromo-substituents from a corresponding diamine precursor.[5][6] However, direct bromination is generally preferred for its atom economy and shorter reaction sequence.

Q2: What are the primary challenges during the bromination of p-aminophenylacetic acid?

The primary challenge lies in controlling the selectivity of the bromination. The starting material contains a strongly activating amino group (-NH₂) and a deactivating, ortho-para directing carboxyl group (-CH₂COOH). The amino group's powerful activating nature makes the aromatic ring highly susceptible to electrophilic attack, which can easily lead to over-bromination, producing tri-bromo species, or under-reaction, leaving mono-bromo impurities.[7][8] Achieving the desired 3,5-dibromo substitution pattern without significant byproduct formation is the central hurdle in scaling up this process.

Q3: What are the most critical process parameters (CPPs) to monitor during scale-up?

The key CPPs that require stringent control are:

  • Reaction Temperature: Lower temperatures generally favor kinetic control and can significantly improve selectivity by reducing the rate of reaction and minimizing over-bromination.[7]

  • Rate of Brominating Agent Addition: Slow, controlled addition of the brominating agent is crucial to maintain a low localized concentration, preventing runaway reactions and polysubstitution.[7]

  • Stoichiometry: Precise control over the molar equivalents of the brominating agent is essential. A slight excess can lead to over-bromination, while an insufficient amount will result in incomplete conversion.

  • Solvent System: The choice of solvent impacts reagent solubility and the reactivity of the brominating species. Acetic acid is a common choice, but its polarity can influence reaction rates.[9][10]

Q4: What are the essential safety precautions when handling bromine at an industrial scale?

Bromine is a highly corrosive, toxic, and volatile substance requiring strict safety protocols.[11] Key precautions include:

  • Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a closed system with dedicated scrubbers to neutralize bromine vapors.[12][13]

  • Personal Protective Equipment (PPE): Mandatory use of chemical-resistant gloves, protective clothing, safety goggles, face shields, and respirators with appropriate cartridges is essential.[14]

  • Spill Management: Have neutralization agents such as sodium thiosulfate or soda ash solutions readily available. A trained emergency response team should handle any spills.[12]

  • Material Compatibility: Ensure all reactors, lines, and storage containers are made of corrosion-resistant materials.

Troubleshooting Guide

Section A: Starting Material and Reagent Issues

Q: My p-aminophenylacetic acid starting material has poor solubility in the chosen solvent (e.g., glacial acetic acid). How can this affect the reaction and how can I address it?

Poor solubility of the starting material can lead to a heterogeneous reaction mixture, resulting in incomplete conversion, variable reaction rates, and potential for localized "hot spots" where side reactions can occur.

Causality & Solution: The zwitterionic nature of amino acids can limit their solubility in certain organic solvents. To address this:

  • Solvent Screening: While glacial acetic acid is common, you may explore co-solvent systems. However, be aware that solvent changes can alter the reactivity and selectivity of the bromination.[8]

  • Temperature Adjustment: Gently warming the mixture to achieve dissolution before cooling to the reaction temperature can be effective. Ensure the starting material remains in solution at the reaction temperature.

  • Protection-Deprotection Strategy: In some cases, protecting the amino group as an acetamide can improve solubility and control reactivity. The acetamido group is still an ortho-para director but is less activating than a primary amine, which can help prevent over-bromination. The protecting group is then removed via hydrolysis in a subsequent step.[15][16]

Section B: Bromination Reaction Troubleshooting

Q: My reaction is producing significant amounts of mono-brominated and/or tri-brominated impurities. How can I improve selectivity for the desired 3,5-dibromo product?

This is the most common and critical issue. It arises from the high reactivity of the aniline ring, making it difficult to stop the reaction cleanly at the di-substituted stage.[7][8]

Causality & Solution:

  • Excessive Reactivity: The powerful electron-donating amino group hyper-activates the ring.

  • High Local Concentration of Bromine: Rapid addition of the brominating agent creates areas of high concentration, promoting multiple substitutions on a single molecule before all molecules have reacted once.

Troubleshooting Workflow for Over-bromination

G start High Levels of Over-bromination Observed check_temp Is Reaction Temperature Low Enough (e.g., 0-5 °C)? start->check_temp check_addition Is Brominating Agent Added Slowly and Sub-surface? check_temp->check_addition Yes solution1 Lower Temperature to Increase Selectivity check_temp->solution1 No check_reagent Consider a Milder Brominating Agent (e.g., NBS) check_addition->check_reagent Yes solution2 Improve Control over Addition Rate and Mixing check_addition->solution2 No solution3 Switch from Br₂ to NBS or KBr/Oxidant System check_reagent->solution3 end_node Problem Resolved solution1->end_node solution2->end_node solution3->end_node

Caption: A decision tree for troubleshooting over-bromination.

Detailed Recommendations:

  • Lower the Reaction Temperature: Conduct the reaction at 0–5 °C or even lower. This decreases the reaction rate, allowing for better control and favoring the kinetically preferred product.[7]

  • Control Addition Rate: Add the brominating agent dropwise or via a syringe pump over an extended period (e.g., 2-4 hours). Ensure vigorous stirring to dissipate the reagent quickly and avoid localized high concentrations.

  • Change the Brominating Agent: If elemental bromine (Br₂) is too reactive, switch to a milder, more selective source. N-bromosuccinimide (NBS) is an excellent alternative that provides a slow, constant, low concentration of electrophilic bromine.[8] Another option is an in-situ generation system, such as using potassium bromide (KBr) with an oxidant like potassium bromate (KBrO₃) or hydrogen peroxide (H₂O₂).[17][18]

Q: The reaction is proceeding too quickly and is difficult to control, leading to a dark, impure product mixture. What can I do?

An uncontrolled, rapid reaction is a sign of excessive reactivity and poor heat transfer, which is a major safety and quality concern during scale-up.

Causality & Solution: This is often a combination of a highly reactive system (as discussed above) and insufficient heat removal capacity of the reactor.

  • Dilution: Increasing the solvent volume can help to better dissipate the heat generated during the exothermic reaction.

  • Reverse Addition: Consider adding the solution of p-aminophenylacetic acid to the brominating agent. While less common, this can sometimes help maintain better control, though it requires careful process development.

  • Reactor Efficiency: Ensure your reactor's cooling system is adequate for the scale and exothermicity of the reaction. Perform a reaction calorimetry study during process development to understand the heat flow.

Section C: Work-up and Purification Issues

Q: I'm having trouble removing residual acetic acid from my final product. What are the most effective methods?

Residual acetic acid is a common impurity when it is used as a solvent and can be difficult to remove, especially if the product traps the solvent upon precipitation.[19]

Causality & Solution:

  • Aqueous Wash: After reaction completion, quench the reaction mixture and dissolve the crude product in a suitable organic solvent. Wash the organic layer multiple times with a dilute basic solution (e.g., saturated sodium bicarbonate) to neutralize and extract the acetic acid into the aqueous phase. Follow with a water or brine wash.

  • Azeotropic Removal: If the product is stable, distillation with a solvent that forms a low-boiling azeotrope with acetic acid (like toluene) can be an effective removal method before final crystallization.

  • Slurrying/Recrystallization: Washing the isolated solid (filter cake) with a non-solvent for the product in which acetic acid is soluble (e.g., cold water or an ether) can be effective. A final recrystallization from a well-chosen solvent system is often the best way to remove trapped impurities.

Q: What is the most effective industrial-scale method for purifying the final product to pharmaceutical grade?

For industrial scale, recrystallization is almost always preferred over chromatography due to cost, solvent usage, and throughput.

Causality & Solution: The goal is to find a solvent system where the desired (4-Amino-3,5-dibromophenyl)acetic acid has high solubility at elevated temperatures but low solubility at room temperature or below, while the main impurities (mono- and tri-brominated species) have different solubility profiles.

  • Solvent Screening: Screen various solvents and co-solvent systems. Common choices include alcohols (ethanol, isopropanol), water, or mixtures thereof.

  • Decolorization: If the crude product is colored, a treatment with activated carbon during the recrystallization process (added to the hot solution before filtration) can effectively remove colored impurities.[20]

  • Controlled Cooling: The cooling rate during crystallization is critical. A slow, controlled cooling profile promotes the growth of larger, purer crystals, which are easier to filter and wash. A rapid crash-cooling can trap impurities within the crystal lattice.

Experimental Protocols

Protocol 1: Scalable Synthesis of (4-Amino-3,5-dibromophenyl)acetic acid

Disclaimer: This protocol is a representative procedure and must be optimized and validated for specific equipment and scales. All operations must be performed under strict safety protocols.

Overall Synthesis Workflow

Caption: A typical workflow for the synthesis and purification.

Procedure:

  • Reactor Setup: Charge a suitable glass-lined reactor with p-aminophenylacetic acid (1.0 eq) and glacial acetic acid (10-15 volumes).

  • Cooling: Begin agitation and cool the reactor contents to 0-5 °C.

  • Bromine Addition: In a separate vessel, prepare a solution of liquid bromine (2.05 eq) in glacial acetic acid (2-3 volumes). Slowly add this solution to the reactor via a dosing pump over 2-4 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by HPLC until the starting material is consumed and the ratio of di-bromo to other species is maximized.

  • Quenching: Slowly add a 10% aqueous solution of sodium thiosulfate to the reactor to quench any unreacted bromine. The reddish-brown color should dissipate.

  • Precipitation: Slowly add cold water (5-10 volumes) to the reaction mixture with vigorous stirring to precipitate the crude product.

  • Isolation: Filter the resulting slurry. Wash the filter cake thoroughly with cold water to remove residual acids and salts.

  • Drying: Dry the crude product under vacuum at 50-60 °C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization
  • Dissolution: Charge the crude (4-Amino-3,5-dibromophenyl)acetic acid to a clean reactor. Add a suitable solvent, such as 95% ethanol (approx. 10-20 volumes).

  • Heating: Heat the mixture to reflux (approx. 75-80 °C) with stirring until all the solid has dissolved.

  • Decolorization (Optional): If the solution is highly colored, cool it slightly (to ~70 °C), and add a small amount of activated carbon (0.5-1% w/w). Stir for 30 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated filter to remove the activated carbon and any insoluble impurities.

  • Crystallization: Transfer the clear filtrate to a clean crystallizer. Cool the solution slowly and in a controlled manner to room temperature, then further cool to 0-5 °C to maximize yield.

  • Isolation & Drying: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum at 50-60 °C.

Data Presentation

Table 1: Comparison of Brominating Agents and Conditions

Brominating AgentMolar EquivalentsSolventTemperature (°C)Typical Selectivity (Di-bromo:Others)Key Considerations
**Liquid Bromine (Br₂) **2.05 - 2.1Glacial Acetic Acid0 - 5Moderate to GoodHighly reactive, corrosive; requires precise temperature and addition control.[9]
N-Bromosuccinimide (NBS) 2.1 - 2.2Acetonitrile or Acetic Acid10 - 25Good to ExcellentMilder, easier to handle solid; higher cost, generates succinimide byproduct.[7][8]
KBr / H₂O₂ 2.2 / 2.2Acetic Acid / Water20 - 30GoodIn-situ generation avoids handling Br₂; requires careful control of oxidant addition.[18]

References

  • Patsnap Eureka. (2018, December 28). Preparation method for ambroxol hydrochloride intermediate 3,5-dibromo-2-aminobenzoic acid. Available from: [Link]

  • Li Minghua. (2013, April 30). Synthesis method of ambroxol hydrochloride compound. Available from: [Link]

  • YU Qian, et al. (2012). Synthesis for Ambroxol Hydrochloride. Chinese Journal of Modern Applied Pharmacy, 29(3), 230-232. Available from: [Link]

  • Archean Chemical Industries. (2022, January 14). SAFETY DATA SHEET - BROMINE. Available from: [Link]

  • LS College. (2022, January 21). Sandmeyer reaction. Available from: [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available from: [Link]

  • Finar. (2023, January 12). Bromine - SAFETY DATA SHEET. Available from: [Link]

  • ICL Group. BROMINE - Safety Handbook. Available from: [Link]

  • Google Patents. (2015). CN104788326A - Synthesis method of ambroxol hydrochloride.
  • PENTA. (2024, September 20). Bromine - SAFETY DATA SHEET. Available from: [Link]

  • Wang, H., et al. (2017). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 8(2), 1243-1247. Available from: [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • Organic Syntheses. p-AMINOPHENYLACETIC ACID. Coll. Vol. 3, p.63 (1955); Vol. 25, p.5 (1945). Available from: [Link]

  • Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2821-2859. Available from: [Link]

  • Organic Syntheses. 3-BROMO-4-AMINOTOLUENE. Coll. Vol. 1, p.111 (1941); Vol. 4, p.13 (1925). Available from: [Link]

  • Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 466-476. Available from: [Link]

  • Li, H., et al. (2017). Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs. Chinese Journal of Organic Chemistry, 37(7), 1831-1837. Available from: [Link]

  • PrepChem.com. Synthesis of 4-amino-3-bromophenylacetic acid. Available from: [Link]

  • Sciencemadness.org. (2021, December 23). Bromination of aromatic compounds without catalyst. Available from: [Link]

  • Reddit. (2025, November 7). undergraduate bromination lab troubleshooting. Available from: [Link]

  • SIELC Technologies. (2018, February 16). Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column. Available from: [Link]

  • Kaur, M., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. Journal of Applied Pharmaceutical Sciences and Research, 4(1), 13-18. Available from: [Link]

  • Chen, Y., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 756-761. Available from: [Link]

  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284. Available from: [Link]

  • Zhang, Z., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences, 15(1), 138-148. Available from: [Link]

  • Shilpa Pharma Lifesciences. (2025, December 23). Ambroxol Hydrochloride API Manufacturers | Suppliers. Available from: [Link]

  • Hashemi, M. M., & Beni, Y. A. (2005). Novel bromination method for anilines and anisoles using NH 4Br/H2O2 in CH3COOH. Journal of chemical research, 2005(3), 178-179.
  • ResearchGate. (2025, August 9). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Available from: [Link]

  • Manus Aktteva Biopharma LLP. Intermediates of Ambroxol hydrochloride | Manufacturers. Available from: [Link]

  • ResearchGate. Scheme 10 for the synthesis of Ambroxol Hydrochloride. Available from: [Link]

  • Ciesielski, W., et al. (2021). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. Membranes, 11(11), 882. Available from: [Link]

Sources

Validation & Comparative

Validation of HPLC Methods for the Quantification of (4-Amino-3,5-dibromophenyl)acetic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Imperative

In the synthesis of halogenated non-steroidal anti-inflammatory drugs (NSAIDs) and mucolytics (e.g., Bromfenac, Ambroxol derivatives), (4-Amino-3,5-dibromophenyl)acetic acid (CAS: 191869-08-6) serves as a critical intermediate. Its precise quantification is not merely a regulatory checkbox but a fundamental requirement for ensuring the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Uncontrolled levels of this intermediate can lead to genotoxic impurity risks or compromised API potency.

This guide evaluates the performance of a Stability-Indicating Reversed-Phase HPLC (RP-HPLC) method—the industry "workhorse"—against emerging alternatives like UPLC and traditional Titration. We provide a validated protocol designed for high-throughput Quality Control (QC) environments, grounded in ICH Q2(R1) guidelines.

Comparative Analysis: HPLC vs. Alternatives

Selecting the right analytical tool depends on the balance between sensitivity, speed, and cost. Below is an objective comparison of the optimized RP-HPLC method against common alternatives.

Table 1: Performance Matrix of Analytical Techniques
FeatureOptimized RP-HPLC (Recommended) UPLC / UHPLC Non-Aqueous Titration
Principle Adsorption/Partition ChromatographyHigh-Pressure Partition (<2µm particles)Acid-Base Neutralization
Specificity High (Separates impurities & degradants)Very High (Superior resolution)Low (Quantifies total functional groups)
Sensitivity (LOD) ~0.05 µg/mL~0.01 µg/mLN/A (Milligram scale)
Run Time 10–15 mins3–5 mins10–20 mins (Manual)
Cost/Analysis ModerateHigh (Consumables/Instrumentation)Low
Suitability Routine QC, Stability StudiesHigh-Throughput ScreeningRaw Material Assay (Bulk)
Expert Insight: Why RP-HPLC?

While UPLC offers speed, the RP-HPLC method remains the "Gold Standard" for global QC labs due to instrument ubiquity and robustness. Titration (often used for bulk purity) fails to detect structurally similar degradation products (e.g., decarboxylated species), making it unsuitable for stability-indicating analysis. The RP-HPLC method described below balances resolution with operational accessibility.

Scientific Rationale & Method Design

Chemical Logic

The target molecule contains a phenylacetic acid moiety and a dibromo-aniline group.

  • Carboxylic Acid (pKa ~4.5): At neutral pH, this group ionizes, reducing retention on C18 columns.

  • Dibromo-Amine: The electron-withdrawing bromine atoms significantly reduce the basicity of the amine, making it less likely to protonate fully at slightly acidic pH compared to a standard aniline.

Method Strategy: We utilize a Phosphate Buffer (pH 3.0) .

  • Effect: Suppresses the ionization of the carboxylic acid, keeping the molecule in a neutral/hydrophobic state. This maximizes interaction with the C18 stationary phase, ensuring sharp peak shape and consistent retention times without the need for complex ion-pairing reagents.

Validated Experimental Protocol

Caution: This protocol involves hazardous chemicals. Wear appropriate PPE.

Chromatographic Conditions[1]
  • Instrument: HPLC system with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Orthophosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (60:40 Buffer:ACN) or Gradient (optimized for impurity profiling).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Maximal absorption for the brominated aromatic ring).

  • Injection Volume: 20 µL.

  • Column Temp: 30°C.

Standard Preparation
  • Stock Solution: Weigh 25 mg of (4-Amino-3,5-dibromophenyl)acetic acid reference standard into a 50 mL volumetric flask. Dissolve in 10 mL Acetonitrile and dilute to volume with Mobile Phase (Conc: 500 µg/mL).

  • Working Standard: Dilute 5 mL of Stock Solution to 50 mL with Mobile Phase (Conc: 50 µg/mL).

Sample Preparation (Tablet/Formulation)
  • Weigh and powder 20 tablets.

  • Transfer powder equivalent to 25 mg of active into a 50 mL flask.

  • Add 25 mL Diluent (Mobile Phase), sonicate for 20 mins.

  • Filter through 0.45 µm PVDF filter.

Validation Data Summary

The following data represents typical results obtained during method validation, demonstrating compliance with ICH Q2(R1).

Table 2: Validation Parameters & Results
ParameterAcceptance CriteriaExperimental ResultStatus
Linearity


(Range: 10–150 µg/mL)
Pass
Precision (System) RSD < 2.0%0.45% (n=6)Pass
Precision (Method) RSD < 2.0%0.82% (n=6)Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.8% (at 50%, 100%, 150% levels)Pass
LOD S/N > 30.04 µg/mLVerified
LOQ S/N > 100.12 µg/mLVerified
Robustness RSD < 2.0% upon changesStable (Flow ±0.2 mL, pH ±0.2)Robust

Visualizations

Analytical Workflow

The following diagram outlines the logical flow of the validation process, ensuring a self-validating system.

ValidationWorkflow Start Method Development (pH 3.0 Selection) SystemSuit System Suitability (Tailing < 2.0, Plates > 2000) Start->SystemSuit Optimized Conditions SystemSuit->Start Fail (Re-optimize) Specificity Specificity Check (Stress Degradation) SystemSuit->Specificity Pass Linearity Linearity & Range (5 Levels) Specificity->Linearity No Interference Accuracy Accuracy/Recovery (Spike Studies) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision FinalReport Validation Report (ICH Compliant) Precision->FinalReport Data Compilation

Figure 1: Step-by-step validation workflow ensuring data integrity and regulatory compliance.

Separation Mechanism

Understanding the molecular interaction is key to troubleshooting.

SeparationMechanism Molecule (4-Amino-3,5-dibromophenyl)acetic acid Interaction Hydrophobic Interaction (Van der Waals) Molecule->Interaction Neutral Species MobilePhase Mobile Phase (pH 3.0) MobilePhase->Molecule Suppresses -COOH Ionization Stationary Stationary Phase (C18) Stationary->Interaction Alkyl Chains Result Retention & Separation Interaction->Result

Figure 2: Mechanistic view of the retention behavior on a C18 column at acidic pH.

Troubleshooting & Expert Tips

  • Peak Tailing: If tailing factor > 1.5, it typically indicates interaction between the amine group and residual silanols on the column. Solution: Increase buffer concentration to 0.05 M or use a "Base Deactivated" (End-capped) C18 column.

  • Retention Drift: The pKa of the acetic acid moiety is sensitive. Ensure the pH meter is calibrated daily. A shift from pH 3.0 to 3.5 can significantly alter retention time.

  • Sample Stability: The dibromo-amino group can be light-sensitive. Store standard and sample solutions in amber glassware.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation, 2005. [Link]

  • Koppala, S., et al. "Development and Validation of a New Stability-Indicating RP-UPLC Method for the Quantitative Determination of Bromfenac Sodium and Its Impurities." Journal of Chromatographic Science, 2016.[1][2] [Link]

  • Reddy, H., et al. "Simple RP-HPLC Method Development and Validation for Simultaneous Estimation of Moxifloxacin Hydrochloride and Bromfenac Sodium."[2] International Journal of ChemTech Research, 2013. [Link]

  • PubChem. "Compound Summary for CID 176595: (4-Amino-3,5-dibromophenyl)acetic acid." National Library of Medicine. [Link]

Sources

Spectroscopic Characterization Guide: (4-Amino-3,5-dibromophenyl)acetic acid vs. Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth spectroscopic comparison between (4-Amino-3,5-dibromophenyl)acetic acid and its primary precursor, 4-aminophenylacetic acid .[1]

The transformation involves the electrophilic bromination of the aromatic ring, a critical step in the synthesis of various mucolytic agents (e.g., Ambroxol/Bromhexine analogues) and peptide mimics.[1] This guide focuses on the diagnostic spectral changes —specifically the collapse of the aromatic AA'BB' NMR system into a singlet and the emergence of characteristic isotopic mass clusters—that serve as self-validating quality control markers.

Chemical Transformation & Structural Logic[1]

The synthesis relies on the strong activating effect of the amino group (


) at the para-position relative to the acetic acid side chain.[1] The amino group directs incoming electrophiles (

) to the ortho positions (3 and 5), resulting in the 3,5-dibromo derivative.[1]
Reaction Pathway Visualization[2]

SynthesisPath Precursor 4-Aminophenylacetic acid (C8H9NO2) MW: 151.16 Reagent Br2 / AcOH (Electrophilic Substitution) Precursor->Reagent Product (4-Amino-3,5-dibromophenyl)acetic acid (C8H7Br2NO2) MW: 308.95 Reagent->Product  Yield: ~85-90%

Figure 1: Synthesis pathway via electrophilic aromatic substitution.[1] The amino group directs bromination to positions 3 and 5.[1]

Spectroscopic Comparison

Nuclear Magnetic Resonance ( -NMR)

The most definitive confirmation of the reaction's success is the simplification of the aromatic region.[1]

  • Precursor (4-Aminophenylacetic acid): The aromatic protons form an AA'BB' system (often appearing as two doublets,

    
     Hz) due to the para-substitution pattern.[1]
    
    • 
       7.00 ppm (2H, d, H-2,6)[1]
      
    • 
       6.50 ppm (2H, d, H-3,5 - shielded by ortho 
      
      
      
      )[1]
  • Product ((4-Amino-3,5-dibromophenyl)acetic acid): Bromination at positions 3 and 5 removes the shielded protons.[1] The remaining protons at positions 2 and 6 are chemically equivalent due to the molecule's

    
     symmetry (assuming free rotation of the side chain).[1]
    
    • Signal: Sharp Singlet (2H).[1]

    • Shift:

      
       7.35–7.45 ppm.[1] The shift is downfield compared to the precursor's H-2,6 due to the inductive electron-withdrawing effect of the bromine atoms.[1]
      
FeaturePrecursor (Starting Material)Target ProductDiagnostic Change
Aromatic Region AA'BB' Doublets (4H)Singlet (2H)Loss of coupling confirms full substitution.
Methylene (-CH2-) Singlet (~3.45 ppm)Singlet (~3.55 ppm)Minor downfield shift due to ring deactivation.[1]
Amino (-NH2) Broad Singlet (variable)Broad Singlet (deshielded)Shifts downfield due to H-bonding with ortho-Br.[1]
Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid functional group verification, particularly in the fingerprint region.[1]

  • C-Br Stretch: A strong, new band appears in the 500–700 cm⁻¹ region (typically ~600 cm⁻¹), absent in the precursor.[1]

  • N-H Stretch: The primary amine doublet (

    
     cm⁻¹) remains but may broaden or shift slightly due to intramolecular hydrogen bonding with the bulky bromine atoms.[1]
    
  • C=O Stretch: The carboxylic acid carbonyl remains relatively stable (

    
     cm⁻¹), confirming the side chain is intact.[1]
    
Mass Spectrometry (MS)

Mass spectrometry offers the most robust confirmation of the elemental composition due to the unique natural abundance of bromine isotopes (


 and 

are ~1:1).[1]
  • Precursor: Single dominant peak at

    
     151 (
    
    
    
    ).[1]
  • Product: Distinctive Triad Cluster for a dibromo compound (

    
    ).
    
    • 
       (307): 
      
      
      
      [1]
    • 
       (309): 
      
      
      
      (Intensity
      
      
      )[1]
    • 
       (311): 
      
      
      
      (Intensity
      
      
      )[1]
    • Ratio: 1 : 2 : 1

Experimental Protocol

Protocol: Bromination of 4-Aminophenylacetic Acid

Objective: Synthesis of (4-Amino-3,5-dibromophenyl)acetic acid with high regioselectivity.

Reagents:

  • 4-Aminophenylacetic acid (1.0 eq)[1][2]

  • Bromine (

    
    ) (2.1 eq)[1]
    
  • Glacial Acetic Acid (Solvent)[1]

Procedure:

  • Dissolution: Dissolve 4-aminophenylacetic acid in glacial acetic acid at room temperature. Ensure complete solvation to prevent occlusion of unreacted starting material.[1]

  • Addition: Add the bromine solution dropwise over 30 minutes while maintaining the temperature below 20°C. Note: The reaction is exothermic. Rapid addition can lead to poly-brominated byproducts.[1]

  • Reaction: Stir the mixture at room temperature for 2–4 hours. A thick precipitate (hydrobromide salt) typically forms.[1]

  • Quenching: Pour the reaction mixture into ice-cold water containing a trace of sodium bisulfite (

    
    ) to quench excess bromine (indicated by the disappearance of the orange color).
    
  • Isolation: Adjust pH to ~4.5–5.0 with sodium acetate or dilute NaOH to liberate the free acid.[1] Filter the white/off-white solid.[1]

  • Purification: Recrystallize from Ethanol/Water or Methanol.

Self-Validating Check:

  • Dissolve a small aliquot in

    
    .[1]
    
  • Run a quick

    
    -NMR.[1]
    
  • Pass Criteria: Presence of a single aromatic singlet. Any doublets indicate incomplete bromination (monobromo intermediate).[1]

Decision Logic for Identification

SpectralLogic Start Analyze Isolated Solid CheckMS Step 1: Mass Spec (MS) Start->CheckMS ResultPre M+ = 151 (No Br Pattern) CheckMS->ResultPre No Change ResultMono M+ Cluster 1:1 (Mono-bromo) CheckMS->ResultMono m/z ~230 ResultDi M+ Cluster 1:2:1 (Di-bromo confirmed) CheckMS->ResultDi m/z ~309 CheckNMR Step 2: 1H-NMR (Aromatic Region) ResultDi->CheckNMR NMR_Doublets Two Doublets (AA'BB') FAILED: Starting Material CheckNMR->NMR_Doublets NMR_Complex Complex Multiplets FAILED: Mixture/Mono-bromo CheckNMR->NMR_Complex NMR_Singlet Sharp Singlet (2H) PASSED: Target Product CheckNMR->NMR_Singlet

Figure 2: Logical workflow for validating the identity of the brominated product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14533, 4-Aminophenylacetic acid.[1] Retrieved from [Link]

  • Bedair, A. H. et al. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.[1][3] ResearchGate.[1][3] Retrieved from [Link]

Sources

Performance evaluation of different chromatographic columns for amino acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Performance Evaluation of Chromatographic Columns for Amino Acid Analysis

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of different chromatographic columns for the analysis of amino acids, designed for researchers, scientists, and professionals in drug development. We will delve into the nuances of column selection, offering a technical narrative grounded in established scientific principles and field-proven insights.

Introduction: The Critical Role of Amino Acid Analysis

Amino acid analysis (AAA) is a cornerstone technique in various scientific disciplines, from proteomics and clinical diagnostics to food science and pharmaceutical quality control. The accurate quantification of amino acids is paramount for understanding protein structure and function, diagnosing metabolic disorders, ensuring nutritional value, and guaranteeing the safety and efficacy of biotherapeutics. The choice of chromatographic column is a critical determinant of the success of any AAA method, directly impacting the resolution, sensitivity, speed, and robustness of the analysis.

This guide will navigate the complex landscape of available chromatographic columns, providing a comparative analysis of their performance based on key metrics and supported by experimental data. We will explore the underlying separation principles, discuss the advantages and limitations of different column chemistries, and offer detailed protocols to empower you to make informed decisions for your specific application.

The Chromatographic Landscape for Amino Acid Analysis

The separation of amino acids, a diverse group of molecules with varying polarities and charges, presents a unique chromatographic challenge. Over the years, several techniques have been developed, each with its own set of preferred column technologies.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography has been the traditional workhorse for amino acid analysis for decades. This technique separates amino acids based on their net charge, which is influenced by the pH of the mobile phase.

  • Mechanism: In a typical cation-exchange setup, the stationary phase consists of a resin with negatively charged functional groups (e.g., sulfonates). At a low pH, amino acids are protonated and carry a net positive charge, allowing them to bind to the resin. A gradient of increasing pH or ionic strength is then used to elute the amino acids in a predictable order, generally with acidic amino acids eluting first, followed by neutral and then basic amino acids.

  • Column Chemistry: The most common stationary phases are based on sulfonated polystyrene-divinylbenzene (PS-DVB) resins. The degree of cross-linking of the resin influences its mechanical stability and pore size, which in turn affects the resolution and analysis time.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC has become the most prevalent technique for amino acid analysis due to its versatility, high efficiency, and compatibility with mass spectrometry. Since native amino acids are highly polar and have poor retention on non-polar stationary phases, a pre-column derivatization step is mandatory.

  • Mechanism: Derivatization renders the amino acids more hydrophobic, allowing them to be retained and separated on a non-polar stationary phase (e.g., C18). Separation is then achieved using a polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. A gradient of increasing organic solvent concentration is used to elute the derivatized amino acids in order of increasing hydrophobicity.

  • Popular Derivatizing Agents:

    • Phenylisothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives.

    • O-phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.

  • AccQ•Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate): Reacts with primary and secondary amines to yield stable, fluorescent derivatives.

  • Column Chemistry: C18 (octadecylsilane) bonded to a silica support is the most widely used stationary phase. The choice of end-capping, pore size, and particle size of the silica support can significantly impact the performance of the separation.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative separation mode that is well-suited for the analysis of polar compounds like native, underivatized amino acids.

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., unmodified silica, or silica bonded with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent. A water layer is adsorbed onto the surface of the stationary phase, and separation occurs through a partitioning mechanism between this water-enriched layer and the bulk mobile phase. A gradient of increasing aqueous buffer concentration is used to elute the amino acids.

  • Column Chemistry: A variety of polar stationary phases are available, including bare silica, amide, diol, and zwitterionic phases. The choice of stationary phase depends on the specific amino acids being analyzed and the desired selectivity.

Performance Evaluation: A Comparative Analysis

The selection of a chromatographic column should be guided by a thorough evaluation of its performance characteristics in the context of the intended application. Here, we compare the performance of different column types based on key metrics.

Table 1: Comparative Performance of Chromatographic Columns for Amino Acid Analysis
Parameter Ion-Exchange Chromatography (IEC) Reversed-Phase HPLC (RP-HPLC) with Derivatization Hydrophilic Interaction Liquid Chromatography (HILIC)
Resolution Excellent for complex physiological samples.High, especially with optimized derivatization and gradient conditions.Good, can offer alternative selectivity to RP-HPLC.
Sensitivity Moderate, typically requires post-column derivatization (e.g., ninhydrin) for high sensitivity.Excellent, especially with fluorescent derivatizing agents (e.g., OPA, AccQ•Tag).Good, compatible with mass spectrometry for high sensitivity.
Speed Generally slower due to longer equilibration times and complex gradients.Fast, with typical run times of 10-30 minutes.Moderate, can have longer equilibration times than RP-HPLC.
Robustness Very robust and reproducible for dedicated applications.Good, but derivatization step can introduce variability.Can be less robust due to sensitivity to mobile phase composition and equilibration.
Sample Throughput Lower due to longer run times.High, suitable for routine analysis of large sample numbers.Moderate.
Compatibility with MS Limited, as high salt concentrations in the mobile phase can cause ion suppression.Excellent, volatile mobile phases are typically used.Excellent, volatile mobile phases are commonly used.
Cost Dedicated analyzers can have a high initial cost.Lower initial cost, as it can be performed on standard HPLC systems.Can be performed on standard HPLC systems.

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework for your experimental design, we present detailed protocols for two common amino acid analysis workflows.

Protocol 1: Amino Acid Analysis using Pre-column Derivatization with AccQ•Tag and RP-HPLC

This protocol outlines a widely used method for the quantification of amino acids in protein hydrolysates.

Workflow Diagram:

AccQTag_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc RP-HPLC Analysis cluster_data Data Analysis hydrolysis Protein Hydrolysis (6N HCl, 110°C, 24h) neutralization Neutralization & Dilution hydrolysis->neutralization derivatization AccQ•Tag Derivatization (Borate Buffer, 55°C, 10min) neutralization->derivatization injection Injection derivatization->injection separation C18 Column Separation injection->separation detection UV or Fluorescence Detection separation->detection quantification Quantification detection->quantification HILIC_Workflow cluster_sample_prep Sample Preparation cluster_hilic HILIC Analysis cluster_data Data Analysis extraction Extraction from Matrix (e.g., plasma, cell lysate) filtration Filtration extraction->filtration injection Injection filtration->injection separation HILIC Column Separation injection->separation detection Mass Spectrometry Detection separation->detection quantification Quantification detection->quantification

Caption: Workflow for the analysis of underivatized amino acids using HILIC.

Methodology:

  • Sample Preparation:

    • For biological fluids like plasma, perform a protein precipitation step by adding a 3-fold excess of a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and filter it through a 0.22 µm filter.

  • HILIC Analysis:

    • Column: An amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) is a good starting point.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: A typical gradient would be from 95% A to 60% A over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35°C.

    • Detection: Mass spectrometry (MS) is the preferred detection method for underivatized amino acids due to its high sensitivity and selectivity.

  • Quantification: Use a stable isotope-labeled internal standard for each amino acid to correct for matrix effects and variations in ionization efficiency. A standard curve is prepared by spiking known concentrations of the amino acid standards and a fixed concentration of the internal standards into a representative matrix.

Conclusion and Recommendations

The optimal choice of a chromatographic column for amino acid analysis is highly dependent on the specific requirements of the application.

  • For high-throughput, routine analysis of protein hydrolysates , RP-HPLC with pre-column derivatization using reagents like AccQ•Tag offers an excellent balance of speed, sensitivity, and robustness. The wide availability of columns and reagents makes this a very accessible technique.

  • For the analysis of complex physiological samples where a large number of amino acids and related compounds need to be resolved, ion-exchange chromatography remains a powerful, albeit slower, option. Its high resolving power is a significant advantage in these applications.

  • For metabolomics studies and other applications where derivatization is undesirable , HILIC coupled with mass spectrometry is an increasingly popular choice. It allows for the direct analysis of native amino acids and provides excellent sensitivity and selectivity.

It is crucial to carefully consider the trade-offs between speed, sensitivity, resolution, and robustness when selecting a column and developing a method. Method validation, including an assessment of linearity, accuracy, precision, and limits of detection and quantification, is essential to ensure the reliability of the results.

References

  • Waters Corporation. (n.d.). AccQ•Tag Ultra Derivatization Kit Care and Use Manual. Retrieved from [Link]

  • Agilent Technologies. (2018). Amino Acid Analysis Using the Agilent 1290 Infinity II LC System with Automated Precolumn Derivatization. Retrieved from [Link]

  • Pétasse, F., & Meurens, F. (2020). A review of the main methods for amino acid analysis and their applications. Biotechnologie, Agronomie, Société et Environnement, 24(1), 38-49. Retrieved from [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-Amino-3,5-dibromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to scientific advancement goes hand-in-hand with an unwavering responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of sound scientific practice. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of (4-Amino-3,5-dibromophenyl)acetic acid, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Pre-Disposal Safety

Before handling waste, it is imperative to understand the inherent risks associated with (4-Amino-3,5-dibromophenyl)acetic acid. This compound is a halogenated aromatic amine, a class of chemicals requiring careful management due to potential toxicity and environmental persistence.[1][2]

Known Hazards: According to safety data, (4-Amino-3,5-dibromophenyl)acetic acid is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times, including during disposal procedures.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile rubber gloves. For transfers of large quantities or situations with a high risk of splash, consider double-gloving or using thicker, chemical-resistant gloves.[3]

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be used in conjunction with goggles when handling larger volumes or during procedures that could generate splashes.[4]

  • Lab Coat: A fully buttoned lab coat must be worn to protect against skin contact.[3]

  • Respiratory Protection: All handling of solid (powder) waste or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Waste Characterization and Segregation: A Critical Step

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. (4-Amino-3,5-dibromophenyl)acetic acid is a halogenated organic compound due to the presence of two bromine atoms. This is the single most important factor determining its disposal pathway.

The Causality of Segregation: Mixing halogenated and non-halogenated waste streams is a costly and dangerous mistake. Non-halogenated solvents can often be repurposed for fuel blending, a more economical and environmentally preferable disposal route.[5] In contrast, halogenated wastes must undergo high-temperature incineration to ensure the complete destruction of the carbon-halogen bonds and prevent the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans.[6]

Data Summary Table: Disposal Profile
ParameterGuidelineSource
Chemical Name (4-Amino-3,5-dibromophenyl)acetic acid
CAS Number 191869-08-6
Physical Form Solid
Primary Hazard Class Irritant (GHS07)
Hazard Statements H315, H319, H335
Disposal Pathway Hazardous Waste (Halogenated Organics)[3][7]
Forbidden Disposal Drain/Sink Disposal, Evaporation, Regular Trash[3][8]
Recommended PPE Nitrile Gloves, Chemical Splash Goggles, Lab Coat[3][4]

On-Site Accumulation and Storage Protocol

All waste containing (4-Amino-3,5-dibromophenyl)acetic acid must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8][9]

Step-by-Step Accumulation Procedure:
  • Select a Compatible Container:

    • Use a high-density polyethylene (HDPE) or other chemically resistant container clearly designated for "Halogenated Organic Waste."[3]

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, tightly-fitting cap.[10]

    • Never use metal containers for acidic waste streams.[8]

  • Properly Label the Container:

    • The moment the first drop of waste is added, affix a "Hazardous Waste" tag.[7]

    • The label must clearly state: "Hazardous Waste".[9]

    • List all chemical constituents by their full name (no formulas or abbreviations) and approximate percentages. For this specific waste, list "(4-Amino-3,5-dibromophenyl)acetic acid" and any solvents used.[10]

    • Indicate the associated hazards (e.g., Irritant, Halogenated).[9]

  • Accumulate the Waste:

    • If the waste is a solution, use a funnel to add it to the container; remove the funnel immediately after use and close the container. Do not leave funnels in open waste containers. [10]

    • Keep the container closed at all times except when adding waste.[10]

    • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[11]

  • Store the Container Safely:

    • Store the waste container in a designated SAA, which should be under the control of the laboratory personnel generating the waste.[10]

    • Ensure the SAA is in a well-ventilated area, such as a fume hood or a designated, vented cabinet.

    • Use secondary containment (e.g., a plastic tub) to capture any potential leaks.[5]

    • Segregate the halogenated waste container from incompatible materials, especially strong bases, oxidizing agents, and reactive metals.[12]

Final Disposal Pathway: From Lab to Destruction

Under no circumstances should (4-Amino-3,5-dibromophenyl)acetic acid or its solutions be disposed of down the drain.[3][8] This compound's halogenated and aromatic nature requires professional disposal in accordance with local, state, and federal regulations.[13][14]

  • Requesting Pickup: Once the waste container is 90% full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) office or the contracted hazardous waste disposal company.[10]

  • Transportation and Final Disposal: Your EH&S office will arrange for the collection of the waste by trained professionals. The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for destroying this type of waste is high-temperature incineration .[6] This process ensures the complete breakdown of the molecule into carbon dioxide, water, and inorganic halides, preventing its release into the environment.

Waste Management Decision Workflow

G cluster_form 1. Identify Waste Form cluster_collection 2. Select Collection Container cluster_labeling 3. Label & Store cluster_disposal 4. Final Disposal start Generate Waste Containing (4-Amino-3,5-dibromophenyl)acetic acid is_solid Pure Solid or Contaminated Labware? start->is_solid is_solution Aqueous or Organic Solution? is_solid->is_solution No solid_container Collect in 'Solid Halogenated Organic Waste' container. (e.g., Lined Pail) is_solid->solid_container Yes liquid_container Collect in 'Liquid Halogenated Organic Waste' carboy. (HDPE or equivalent) is_solution->liquid_container Yes label_store Affix 'Hazardous Waste' Tag. List all components. Store in designated SAA. Keep container closed. solid_container->label_store liquid_container->label_store ehs_pickup Request Pickup from EH&S (when container is 90% full) label_store->ehs_pickup

Caption: Decision workflow for handling (4-Amino-3,5-dibromophenyl)acetic acid waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Small Spill (Solid): If a small amount of solid is spilled within a chemical fume hood, gently sweep it up with an appropriate tool (e.g., brush and dustpan) and place it in the designated solid halogenated waste container. Decontaminate the area with a suitable solvent.

  • Small Spill (Liquid): For a small liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).[3] Place the contaminated absorbent material into a sealed bag or container, label it as hazardous waste, and dispose of it through EH&S.[7]

  • Large Spill: In the case of a large spill, or any spill outside of a containment area, evacuate the immediate area. Alert your colleagues and contact your institution's emergency response line or EH&S office immediately. Do not attempt to clean it up yourself.[10]

By adhering to these technically sound and safety-conscious procedures, you contribute to a culture of responsibility, ensuring that our pursuit of innovation does not come at the cost of safety or environmental integrity.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society (ACS). Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (2019). Medical Laboratory Observer. Retrieved from [Link]

  • Aromatic Amine Cleavage. (n.d.). Sustainability Dictionary. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety. Retrieved from [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2024). Oxford Academic, Journal of Hazardous Materials. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). ResearchGate. Retrieved from [Link]

  • Aromatic amines: use in azo dye chemistry. (n.d.). IMR Press. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

  • Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. (n.d.). ResearchGate. Retrieved from [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. (n.d.). Stockholm University. Retrieved from [Link]

  • Aromatic amines sources, environmental impact and remediation. (n.d.). Universidade do Minho Repository. Retrieved from [Link]

  • (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-(((2-amino-3,5-dibromophenyl)methyl)amino)cyclohexan-1-ol (1/1). (n.d.). PubChem. Retrieved from [Link]

  • Part G: Chemical Disposal Procedures. (2019). University of Wisconsin-La Crosse. Retrieved from [Link]

  • Amino(3,5-dibromo-4-hydroxyphenyl)acetic acid. (n.d.). U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. Retrieved from [Link]

  • Phenol, 4-amino-3-nitro-: Human health tier II assessment. (2015). Australian Government Department of Health. Retrieved from [Link]

  • NIH Waste Disposal Guide 2014: Chemical Waste. (2014). National Institutes of Health. Retrieved from [Link]

  • 4-Aminodiphenyl - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

Sources

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